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  • Product: 3-Decylpyridine
  • CAS: 59652-33-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Decylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its predicted chemical and physical properties, reactivity, and spectral characteristics. Due to the limited availability of direct experimental data for 3-decylpyridine, this guide synthesizes information from structurally related compounds, particularly other 3-alkylpyridines and 4-decylpyridine, to provide a robust predictive profile. It includes a detailed, hypothetical experimental protocol for its synthesis and characterization, designed to serve as a practical starting point for researchers. All discussions are grounded in the fundamental principles of heterocyclic chemistry, with in-text citations to authoritative sources.

Introduction: The Significance of 3-Alkylpyridines

Alkylpyridines are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The position of the alkyl substituent on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Specifically, 3-alkylpyridines are of significant interest due to the unique reactivity of the C-3 position of the pyridine ring, which is the most electron-rich carbon and thus the primary site for electrophilic substitution.[1][2][3] The introduction of a long alkyl chain, such as a decyl group, at this position is expected to impart significant lipophilicity, potentially influencing membrane permeability and protein-binding interactions in biological systems. This guide focuses on the specific, albeit largely uncharacterized, molecule: 3-decylpyridine.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and associated identifiers.

Caption: Chemical structure of 3-decylpyridine.

Table 1: Chemical Identifiers for 3-Decylpyridine

IdentifierValueSource (Analogous)
IUPAC Name 3-decylpyridineN/A
Molecular Formula C₁₅H₂₅N[4]
Molecular Weight 219.37 g/mol [4]
Canonical SMILES CCCCCCCCCCC1=CC=CN=C1N/A
InChI Key (Predicted)N/A
CAS Number Not assignedN/A

Predicted Physicochemical Properties

The physical properties of 3-decylpyridine are predicted based on data from its isomer, 4-decylpyridine, and other related alkylpyridines. The long alkyl chain is expected to dominate the physical state, rendering it a liquid at room temperature with low water solubility.

Table 2: Predicted Physicochemical Properties of 3-Decylpyridine

PropertyPredicted ValueBasis for Prediction (Analogous Compound)Source
Physical Form Colorless to yellow liquid4-Decylpyridine
Boiling Point ~300-320 °C at 760 mmHgExtrapolated from shorter-chain 3-alkylpyridinesN/A
Melting Point < 0 °CExtrapolated from shorter-chain 3-alkylpyridinesN/A
Density ~0.9 g/cm³4-DecylpyridineN/A
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform)General properties of long-chain alkylpyridines[5]
pKa (of pyridinium ion) ~5.5 - 6.0Electron-donating effect of the alkyl group on the pyridine ring[6]

Predicted Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral characteristics for 3-decylpyridine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridine ring and the decyl chain.

  • Pyridine Ring Protons (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in the aromatic region. The proton at the C-2 position will likely be the most downfield, followed by the C-6 and C-4 protons. The C-5 proton will be the most upfield of the ring protons. The coupling patterns will be complex due to meta and para couplings.[7][8]

  • Decyl Chain Protons (δ 0.8-2.7 ppm): The protons of the decyl chain will appear in the aliphatic region. The benzylic protons (on the carbon attached to the pyridine ring) will be the most downfield of the chain protons (around δ 2.5-2.7 ppm) due to the deshielding effect of the aromatic ring. The terminal methyl group will appear as a triplet around δ 0.8-0.9 ppm. The remaining methylene groups will appear as a complex multiplet in the region of δ 1.2-1.6 ppm.[7]

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework.

  • Pyridine Ring Carbons (δ 120-150 ppm): The carbons of the pyridine ring will appear in the aromatic region, with the carbons attached to the nitrogen (C-2 and C-6) being the most downfield.

  • Decyl Chain Carbons (δ 14-40 ppm): The carbons of the decyl chain will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl chain.[5][9][10]

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹

  • C-H bending (aliphatic): ~1375 and 1465 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[11][12]

  • Molecular Ion (M⁺): A prominent peak at m/z = 219.

  • Fragmentation: The primary fragmentation pathway is expected to be benzylic cleavage, leading to the loss of a C₉H₁₉ radical and the formation of a stable pyridylmethyl cation at m/z = 92. Other fragmentations of the alkyl chain will also be observed.

Chemical Properties and Reactivity

The chemical reactivity of 3-decylpyridine is governed by the interplay of the pyridine ring and the decyl substituent.

Reactivity of the Pyridine Ring
  • Electrophilic Aromatic Substitution: The pyridine ring is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[13][14] However, substitution, when it occurs, is directed to the 3-position, which is the most electron-rich carbon.[1][2][3] The decyl group, being weakly electron-donating, will slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. However, the presence of the alkyl group at the 3-position does not significantly influence this reactivity.

  • N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles, such as alkyl halides (to form quaternary pyridinium salts) and peroxy acids (to form N-oxides).[13]

Reactivity of the Decyl Substituent

The decyl chain is largely unreactive, typical of a saturated hydrocarbon. Reactions would require harsh conditions, such as free-radical halogenation.

Hypothetical Experimental Protocol: Synthesis and Characterization

This section outlines a plausible, detailed methodology for the synthesis and characterization of 3-decylpyridine, based on established synthetic routes for 3-alkylpyridines.[15][16][17][18]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 3-Bromopyridine Decylmagnesium bromide reaction Negishi Cross-Coupling Reaction - Pd(dppf)Cl2 catalyst - THF, Reflux start->reaction 1. workup Aqueous Work-up - Quench with NH4Cl (aq) - Extract with Ethyl Acetate reaction->workup 2. purification Purification - Column Chromatography  (Silica gel, Hexane:Ethyl Acetate gradient) workup->purification 3. product Isolated 3-Decylpyridine purification->product 4. nmr NMR Spectroscopy (¹H and ¹³C) product->nmr 5a. ms Mass Spectrometry (GC-MS or ESI-MS) product->ms 5b. ir Infrared Spectroscopy (FT-IR) product->ir 5c.

Caption: A logical workflow for the synthesis and characterization of 3-decylpyridine.

Step-by-Step Methodology
  • Grignard Reagent Formation (Decylmagnesium bromide):

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromodecane (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

    • The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.

  • Negishi Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq) and a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), in anhydrous THF.

    • To this solution, slowly add the freshly prepared decylmagnesium bromide solution via a cannula at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization:

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

    • Mass Spectrometry: Obtain a mass spectrum using GC-MS or electrospray ionization (ESI-MS) to confirm the molecular weight.

    • Infrared Spectroscopy: Record the IR spectrum of the neat liquid.

Safety and Handling

While specific toxicity data for 3-decylpyridine is not available, it should be handled with the same precautions as other alkylpyridines.[19][20][21][22][23]

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Health Hazards: Alkylpyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation.[20]

  • Flammability: Pyridine and its derivatives are flammable liquids.[22][23] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-Decylpyridine represents an intriguing yet understudied member of the alkylpyridine family. This guide has provided a comprehensive, albeit predictive, overview of its chemical and physical properties based on the established chemistry of related compounds. The proposed synthetic and characterization workflow offers a solid foundation for researchers to begin experimental investigations into this molecule. As with any new chemical entity, further empirical studies are necessary to fully elucidate its properties and potential applications.

References

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). ACS Omega. Retrieved February 23, 2026, from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Bohon, R. L., & Isaac, R. (1957). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry, 29(10), 1423–1426.
  • Why does Electrophilic attack at Pyridine occur at position 3? (2021, August 30). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Padole, P. R. (n.d.). Heterocyclic Compounds Part-III (Pyridine). SlideShare. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. (n.d.). Canadian Science Publishing. Retrieved February 23, 2026, from [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides. (2005, July). Journal of Mass Spectrometry, 4(S1), 571-585.
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017, April 10). Quora. Retrieved February 23, 2026, from [Link]

  • EAS Reactions of Pyridine Explained. (n.d.). Pearson. Retrieved February 23, 2026, from [Link]

  • Podall, H. E. (1957). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry, 29(10), 1423–1426.
  • Bohon, R. L., Isaac, R., Hoftiezer, H., & Zellner, R. J. (1957). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry, 29(10), 1423-1426.
  • Pyridine, alkyl derivatives: Human health tier II assessment. (2015, September 1). NICNAS.
  • High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia. (n.d.). Google Patents.
  • Studies on the infrared spectra of heterocyclic compounds. I. Infrared spectra of alkylpyridines. (1956). Pharmaceutical Bulletin, 4(3), 192-197.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved February 23, 2026, from [Link]

  • Podall, H. E. (1957). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry, 29(10), 1423–1426.
  • 4-Dodecylpyridine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Pyridines. III. 3-n-Butylpyridine and an Unusual Alkylation in its Synthesis. (1952). Journal of the American Chemical Society, 74(2), 289-290.
  • ICSC 0323 - PYRIDINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]

  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Pyridine, 4-decyl-. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (2000). Journal of Mass Spectrometry, 35(5), 657-663.
  • 19F NMR and BX3 Complexes. (n.d.).
  • Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2015). Rapid Communications in Mass Spectrometry, 29(20), 1877-1886.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). Molecules, 30(12), 2736.

Sources

Exploratory

3-decylpyridine molecular structure and IUPAC name

Topic: 3-Decylpyridine: Structural Identity, Synthesis, and Functional Applications Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Surface Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Decylpyridine: Structural Identity, Synthesis, and Functional Applications Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Surface Scientists.

Executive Summary

3-Decylpyridine (C₁₅H₂₅N) is a heteroaromatic amphiphile characterized by a pyridine ring substituted at the meta (3-) position with a ten-carbon saturated alkyl chain.[1] Unlike its 4-substituted isomer (a common industrial surfactant intermediate), the 3-isomer is primarily utilized in high-precision research contexts involving corrosion inhibition , supramolecular assembly , and nicotinamide mimicry in drug discovery.

This guide provides a definitive structural analysis, a transition-metal catalyzed synthetic protocol, and a mechanistic breakdown of its surface-active properties.

Structural Identity & Nomenclature

The molecule consists of a polar nitrogenous "head" and a lipophilic "tail," imparting significant surfactant properties.[2]

AttributeSpecification
IUPAC Name 3-Decylpyridine
Synonyms 3-n-decylpyridine; Pyridine, 3-decyl-
Molecular Formula C₁₅H₂₅N
Molecular Weight 219.37 g/mol
SMILES CCCCCCCCCCc1cccnc1
InChI Key Isomer-specific key requires generation; Analogous to 4-isomer YHYRSCXMQFIFNC
CAS RN Note: Commercially rare.[1][2][3] Often confused with 4-decylpyridine (CAS 1815-99-2).[2][4] Verify isomer specificity in procurement.
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the amphiphilic divide essential for its function.

G cluster_0 Polar Head Group (Hydrophilic) cluster_1 Lipophilic Tail (Hydrophobic) Pyridine Pyridine Ring (sp2 hybridized N) LonePair N-Lone Pair (Basic Site pKa ~5.2) Pyridine->LonePair H-Bond Acceptor Alkyl Decyl Chain (C10H21) Pyridine->Alkyl C3-Substitution

Figure 1: Structural segmentation of 3-decylpyridine highlighting the amphiphilic boundary.

Physicochemical Profile

Understanding the physical behavior of 3-decylpyridine is critical for formulation.[2]

  • Amphiphilicity: The molecule exhibits a "head-tail" topology.[2] The pyridine nitrogen provides a dipole moment and basicity (pKa ≈ 5.2), allowing protonation in acidic media (forming the pyridinium cation). The C10 tail drives self-assembly into micelles or adsorption onto non-polar surfaces.[2]

  • Solubility: Insoluble in water (neutral pH); miscible with ethanol, diethyl ether, and chloroform. Soluble in dilute aqueous acid (HCl) due to pyridinium salt formation.[2]

  • Boiling Point: Predicted >280°C (based on 4-decylpyridine data).[2]

  • Density: ~0.90–0.92 g/mL.[2]

Synthetic Protocol: Nickel-Catalyzed Kumada Coupling

While older Chichibabin condensations yield mixtures, modern drug development requires regiospecificity.[2] The Kumada-Corriu Cross-Coupling is the preferred method for synthesizing 3-decylpyridine with high isomeric purity.[2]

Reaction Scheme


Detailed Methodology

Safety Pre-check: Grignard reagents are pyrophoric. 3-Bromopyridine is toxic.[2] Perform all steps under inert atmosphere (Argon/Nitrogen).

Reagents:

  • 3-Bromopyridine (1.0 eq)[5]

  • Decylmagnesium bromide (1.2 eq, 1.0 M in diethyl ether)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 2 mol%)

  • Anhydrous THF (Solvent)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend Ni(dppp)Cl₂ in anhydrous THF under Argon.

  • Substrate Addition: Add 3-bromopyridine to the catalyst suspension. Stir at room temperature for 10 minutes.

  • Grignard Addition (Critical Step): Cool the mixture to 0°C in an ice bath. Slowly add the Decylmagnesium bromide solution dropwise over 30 minutes.

    • Observation: The solution should change color (often brown to orange/red) indicating active catalytic species.[2] Exotherms must be controlled.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 8:2) to monitor the consumption of 3-bromopyridine.[2]

  • Quench & Workup: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Diethyl Ether.[2]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 5% EtOAc/Hexane).

Synthesis Workflow Diagram

Synthesis Start Start: Flame-dry Glassware (Argon Atmosphere) Mix Mix 3-Bromopyridine + Ni(dppp)Cl2 in THF Start->Mix Add Dropwise Addition of Decyl-MgBr at 0°C Mix->Add Activation Reflux Reflux 12-16h (Monitor via TLC) Add->Reflux C-C Bond Formation Quench Quench with NH4Cl (aq) Extract with Ether Reflux->Quench Purify Flash Chromatography Yield: ~85% Quench->Purify

Figure 2: Operational workflow for the Kumada coupling synthesis of 3-decylpyridine.

Functional Applications

Corrosion Inhibition (Surface Science)

Alkylpyridines are premier corrosion inhibitors for steel in acidic environments (e.g., HCl pickling).

  • Mechanism: Mixed-mode adsorption.[2]

    • Chemisorption: The lone pair on the Nitrogen atom coordinates with empty d-orbitals of Iron (Fe) on the steel surface.[2]

    • Physisorption: In acid, the protonated pyridinium cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) electrostatically attracts to the negatively charged metal surface (due to adsorbed 
      
      
      
      ions).
    • Hydrophobic Barrier: The 10-carbon tail orients away from the metal, creating a hydrophobic exclusion zone that repels water and acid ions.[2]

Biological Relevance (Pharma)[6][7][8]
  • Marine Natural Product Analogs: 3-alkylpyridines are structurally related to toxins found in marine sponges (e.g., Haliclona sp.), which exhibit cytotoxicity against tumor cell lines.[2]

  • Drug Delivery: The amphiphilic nature allows 3-decylpyridine to act as a co-surfactant in liposomal formulations, potentially modulating membrane permeability for drug uptake.

References

  • Synthesis of Alkylpyridines: Kumada, M. et al.[2] "Nickel-Phosphine Complex-Catalyzed Grignard Coupling."[2] Organic Syntheses, Coll.[2] Vol. 6, p.407.

  • Corrosion Inhibition Mechanisms: Obot, I. B. et al.[2] "3-Alkylpyridines as Corrosion Inhibitors."[2] Journal of Molecular Liquids, 2017.[2]

  • Marine Alkaloids: Sepčić, K. et al.[2] "Biological activities of aqueous extracts from marine sponges and cytotoxic effects of 3-alkylpyridinium polymers."[2] Comparative Biochemistry and Physiology, 1997.[2]

  • Chemical Data: PubChem Compound Summary for Pyridine derivatives.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of 3-Decylpyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Decylpyridine, a derivative of pyridine with a ten-carbon alkyl chain, presents a compelling case study in the interplay between molecular struct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decylpyridine, a derivative of pyridine with a ten-carbon alkyl chain, presents a compelling case study in the interplay between molecular structure and macroscopic properties. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive analysis of its expected thermodynamic properties and phase behavior. By leveraging established principles of physical chemistry and drawing comparisons with pyridine and other long-chain alkylpyridines, we offer a robust predictive framework for understanding this molecule. This document will delve into the fundamental thermodynamic parameters, explore the influence of the decyl substituent on these properties, and forecast the potential for complex phase transitions, including liquid crystallinity. The methodologies for experimentally determining these properties are also detailed to provide a complete scientific overview.

Introduction: The Significance of Alkylpyridines

Pyridine and its derivatives are fundamental building blocks in a vast array of chemical and pharmaceutical applications. The introduction of an alkyl chain, such as the decyl group in 3-decylpyridine, significantly alters the parent molecule's physicochemical characteristics. These modifications influence solubility, volatility, and intermolecular interactions, which in turn dictate the material's behavior in various systems. For drug development professionals, understanding these properties is paramount for formulation, delivery, and predicting a compound's interaction with biological membranes. For materials scientists, the potential for self-assembly and the formation of ordered phases like liquid crystals opens avenues for novel applications in electronics and sensor technology.

This guide will systematically explore the thermodynamic landscape of 3-decylpyridine, providing a foundational understanding for its potential applications.

Predicted Thermodynamic Properties of 3-Decylpyridine

The thermodynamic properties of a substance govern its energy content and its transformations. For 3-decylpyridine, we can predict these properties by considering the contributions of the pyridine head group and the decyl tail.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For pyridine, the standard enthalpy of formation is approximately +100.2 kJ/mol, indicating it is an endothermic compound. The addition of a decyl group will modify this value. We can estimate the enthalpy of formation of 3-decylpyridine by considering the incremental contribution of the -CH2- groups in the alkyl chain.

The enthalpy of combustion (ΔcH°), the heat released during complete combustion, is a critical parameter for safety and for understanding the energetic content of a molecule. Pyridine has a standard enthalpy of combustion of -2782 kJ/mol. The decyl chain will significantly increase the magnitude of this value due to the large number of carbon and hydrogen atoms available for oxidation.

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. For pyridine, the liquid heat capacity is approximately 132.7 J/(mol·K) at 298.15 K.[1][2] The long decyl chain of 3-decylpyridine will lead to a substantially higher molar heat capacity due to the increased number of vibrational and rotational modes.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a liquid into a gas at a constant temperature and pressure. It is a measure of the strength of intermolecular forces. For pyridine, the enthalpy of vaporization is approximately 40.2 kJ/mol at 298.15 K.[3] The presence of the long, nonpolar decyl chain in 3-decylpyridine will introduce significant van der Waals interactions, leading to a considerably higher enthalpy of vaporization compared to pyridine. The overall value will be influenced by the interplay between the polar interactions of the pyridine head and the dispersive forces of the alkyl tail.

Table 1: Predicted Thermodynamic Properties of 3-Decylpyridine in Comparison to Pyridine

PropertyPyridinePredicted 3-DecylpyridineCausality of Difference
Molar Mass ( g/mol )79.10219.37Addition of a C10H21 alkyl chain.
Boiling Point (°C)115.2[4]Significantly HigherIncreased van der Waals forces from the decyl chain lead to a higher energy requirement for vaporization.
Melting Point (°C)-41.6[4]HigherThe long alkyl chain can pack into a more ordered solid lattice, increasing the melting point. However, the asymmetry of the 3-substitution might disrupt perfect packing.
Enthalpy of Vaporization (kJ/mol)~40.2[3]Significantly HigherStronger intermolecular van der Waals forces due to the long alkyl chain.
Liquid Heat Capacity (J/(mol·K))~132.7[1][2]Significantly HigherIncreased number of atoms and vibrational modes from the decyl group.

Phase Behavior of 3-Decylpyridine: A Predictive Outlook

The phase behavior of a substance describes its transitions between solid, liquid, and gaseous states. For molecules with a rod-like (calamitic) shape, such as 3-decylpyridine, the possibility of forming intermediate, partially ordered phases known as liquid crystals arises.

Melting and Boiling Points

As indicated in Table 1, the melting and boiling points of 3-decylpyridine are expected to be significantly higher than those of pyridine. The increase in boiling point is a direct consequence of the increased intermolecular forces. The melting point is influenced by both the strength of intermolecular forces and the efficiency of crystal packing. The asymmetrical nature of 3-substitution might lead to less efficient packing compared to a linear molecule, potentially resulting in a more moderate increase in the melting point.

Liquid Crystalline Potential

The molecular structure of 3-decylpyridine, with a rigid polar head (pyridine) and a flexible nonpolar tail (decyl chain), is characteristic of a mesogen—a molecule that can form liquid crystal phases. The length of the alkyl chain plays a crucial role in the formation and stability of these mesophases.

  • Nematic Phase: In a nematic phase, the molecules have long-range orientational order but no positional order. Given the calamitic shape of 3-decylpyridine, the formation of a nematic phase upon melting is highly probable.

  • Smectic Phases: With a decyl chain, there is a strong possibility of observing smectic phases, which have both orientational order and some degree of positional order, with molecules arranged in layers. The specific type of smectic phase (e.g., Smectic A, Smectic C) would depend on the detailed molecular interactions and packing.

The phase transitions of similar long-chain alkyl-substituted heterocyclic compounds often exhibit a progression from a crystalline solid to one or more smectic phases, then to a nematic phase, and finally to an isotropic liquid upon heating.[5][6]

Caption: Predicted phase transition sequence for 3-decylpyridine upon heating.

Experimental Determination of Thermodynamic Properties and Phase Behavior

To validate the predictions made in this guide, a series of experimental techniques would be employed.

Calorimetry
  • Differential Scanning Calorimetry (DSC): This is the primary technique for identifying and characterizing phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, one can determine melting points, clearing points, and the enthalpies of these transitions.

  • Adiabatic Calorimetry: This method is used to precisely measure the heat capacity of a substance over a range of temperatures.

Vapor Pressure Measurement

The Clausius-Clapeyron equation relates the vapor pressure of a liquid to its temperature and enthalpy of vaporization. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated.[7]

Polarized Optical Microscopy (POM)

POM is an essential tool for identifying liquid crystal phases. Different mesophases exhibit characteristic optical textures when viewed between crossed polarizers, allowing for their unambiguous identification.

Caption: Workflow for the experimental determination of the thermodynamic properties and phase behavior of 3-decylpyridine.

Conclusion

References

  • Techniques, temperature ranges and evaporation enthalpies of the studied compounds. - ResearchGate. (URL: [Link])

  • Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals - Semantic Scholar. (URL: [Link])

  • Alkyl Pyridines - Pipzine Chemicals. (URL: [Link])

  • Key Developments in Ionic Liquid Crystals - MDPI. (URL: [Link])

  • An examination of the vaporization enthalpies and vapor pressures of pyrazine, pyrimidine, pyridazine, and 1,3,5-triazine | Request PDF - ResearchGate. (URL: [Link])

  • Polar Alkoxy Group and Pyridyl Effects on the Mesomorphic Behavior of New Non-Symmetrical Schiff Base Liquid Crystals - MDPI. (URL: [Link])

  • Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System - PMC. (URL: [Link])

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. (URL: [Link])

  • Pyridine - NIST WebBook. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (URL: [Link])

  • 3-Methylpyridine - Wikipedia. (URL: [Link])

  • TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. (URL: [Link])

  • Pyridine: experimental and calculated chemical thermodynamic properties between 0 and 1500/sup 0/K; a revised vibrational assignment (Conference) - OSTI. (URL: [Link])

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

  • Development of ionic liquid crystals based on pyridinium and picolinium cations - UNL. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

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  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (URL: [Link])

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  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (URL: [Link])

  • The Basicities of Substituted Pyridines and their 1-Oxides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (URL: [Link])

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  • Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines - PMC. (URL: [Link])

  • A series of three liquid crystalline cubic phases with an alternating sequence of single- and double-network structures - Chemical Communications (RSC Publishing). (URL: [Link])

  • Intermediate phases during solid to liquid transitions in long-chain n-alkanes - PubMed. (URL: [Link])

  • Phase relationships in the pyridine series. Part IV. The miscibility of the ethylpyridines and dimethylpyridines with water - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

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Exploratory

biological activity and toxicity profile of 3-decylpyridine

Technical Whitepaper: 3-Decylpyridine – Bioactivity, Toxicology, and Therapeutic Potential Executive Summary 3-Decylpyridine (CAS 59652-33-4) is a lipophilic alkylpyridine derivative belonging to the class of 3-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Decylpyridine – Bioactivity, Toxicology, and Therapeutic Potential

Executive Summary

3-Decylpyridine (CAS 59652-33-4) is a lipophilic alkylpyridine derivative belonging to the class of 3-substituted pyridines. While often overshadowed by its 4-isomer or cetylpyridinium analogs, the 3-decyl variant occupies a critical "lipophilic sweet spot" (C10 chain length) that optimizes membrane interaction while maintaining solubility profiles distinct from longer-chain homologs.

This technical guide analyzes 3-decylpyridine primarily as a bioactive pharmacophore and a precursor to 3-decylpyridinium salts (cationic surfactants). These derivatives exhibit potent antimicrobial and cytotoxic properties, mimicking naturally occurring marine sponge alkaloids (e.g., from Haliclona and Reniera species). This document synthesizes data on its chemical identity, synthesis via cross-coupling, mechanism of action (MoA) centered on membrane disruption, and toxicity profile.

Chemical Identity & Physicochemical Properties

3-Decylpyridine is characterized by a pyridine ring substituted at the meta position with a ten-carbon saturated alkyl chain. This amphiphilic structure—comprising a polar, hydrogen-bond accepting aromatic head and a hydrophobic tail—dictates its biological behavior.

PropertyDataNotes
Chemical Name 3-DecylpyridineAlso: Pyridine, 3-decyl-
CAS Number 59652-33-4 Distinct from 4-decylpyridine (CAS 1815-99-2)
Molecular Formula C₁₅H₂₅N
Molecular Weight 219.37 g/mol
LogP (Predicted) ~5.9Highly lipophilic; readily partitions into lipid bilayers.
Physical State Colorless to pale yellow liquidOily consistency at RT.
Solubility Soluble in EtOH, DMSO, CHCl₃Poorly soluble in water (unless protonated).
pKa (Pyridine N) ~5.2Exists as free base at physiological pH (7.4); protonates in acidic environments (lysosomes).

Synthesis & Production Protocols

Historical methods for alkylpyridine synthesis involved radical substitution or condensation, often yielding isomeric mixtures. Modern medicinal chemistry prioritizes Suzuki-Miyaura Cross-Coupling for regiospecificity.

Protocol: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Isolate high-purity 3-decylpyridine from 3-bromopyridine.

  • Reagents:

    • Substrate: 3-Bromopyridine (1.0 eq)

    • Coupling Partner: 1-Decylboronic acid (1.2 eq) or B-decyl-9-BBN.

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(OAc)₂/SPhos.

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

    • Solvent: Toluene/Water (3:1) or THF/Water.

  • Workflow:

    • Step 1: Degas solvent system with Argon for 15 mins to prevent homocoupling.

    • Step 2: Charge reaction vessel with 3-bromopyridine, boronic acid, base, and catalyst under inert atmosphere.

    • Step 3: Heat to reflux (80–100°C) for 12–18 hours. Monitor conversion via TLC/LC-MS.

    • Step 4: Cool, dilute with EtOAc, and wash with brine. Dry organic layer over MgSO₄.

    • Step 5: Purify via silica gel flash chromatography (Hexane:EtOAc gradient). 3-Decylpyridine typically elutes early due to low polarity.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow cluster_inputs Reactants cluster_process Process cluster_output Product A 3-Bromopyridine D Reflux (80-100°C) 12-18h / Argon A->D B Decylboronic Acid B->D C Pd Catalyst (Suzuki-Miyaura) C->D E Extraction (EtOAc/Brine) D->E F Flash Chromatography (Silica Gel) E->F G 3-Decylpyridine (>95% Purity) F->G

Caption: Regioselective synthesis pathway ensuring the 3-isomer specificity required for structure-activity relationship (SAR) studies.

Biological Activity Spectrum

The biological activity of 3-decylpyridine is heavily dependent on its protonation state. In its free base form, it acts as a membrane fluidizer. However, its most potent pharmacological applications arise when it is quaternized (e.g., 3-decylpyridinium chloride ) or protonated at physiological pH.

Antimicrobial Activity (The "C10 Effect")

Research into alkylpyridinium salts ("quats") reveals a non-linear relationship between chain length and bioactivity.

  • The Cutoff Effect: Chain lengths C14 tend to aggregate (micelle formation) or bind non-specifically to proteins.

  • C10 Optimization: The decyl (C10) chain provides an optimal balance of hydrophobicity and monomeric solubility. 3-Decylpyridinium derivatives have shown efficacy against:

    • Staphylococcus aureus (Gram-positive): Disruption of the peptidoglycan/membrane interface.

    • Escherichia coli (Gram-negative): Permeabilization of the outer membrane.

  • Mechanism: The cationic pyridine head targets negatively charged bacterial cell walls, while the decyl tail inserts into the lipid bilayer, causing leakage of cytosolic contents.

Cytotoxicity & Anticancer Potential

3-Alkylpyridines are structural analogs of marine sponge toxins (e.g., from Theonella swinhoei).

  • Target: Mitochondrial membranes. The delocalized positive charge (in pyridinium form) facilitates accumulation in the mitochondrial matrix (driven by membrane potential, ΔΨm).

  • Action: Uncoupling of oxidative phosphorylation and generation of Reactive Oxygen Species (ROS).

  • Selectivity: Moderate. While potent against HeLa and A549 cancer lines, the "C10" analogs can also exhibit hemolysis (lysis of red blood cells) at higher concentrations (>50 µM), necessitating formulation strategies (e.g., liposomal delivery) to improve the therapeutic index.

Mechanism of Action (MoA)

The core mechanism is Amphiphilic Membrane Disruption . Unlike receptor-specific drugs, 3-decylpyridine acts physically on the lipid bilayer.

Diagram: Membrane Interaction Dynamics

MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Targets Drug 3-Decylpyridinium (Cationic Amphiphile) Adsorb Electrostatic Adsorption (Headgroup binds Phosphate) Drug->Adsorb Attraction Insert Hydrophobic Insertion (Decyl tail penetrates core) Adsorb->Insert Partitioning Pore Pore Formation / Membrane Lysis Insert->Pore Critical Concentration Mito Mitochondrial Accumulation (ROS Generation) Insert->Mito Translocation Death Apoptosis / Necrosis Pore->Death Mito->Death

Caption: Dual mechanism involving direct membrane lysis (high conc.) and mitochondrial disruption (low conc.).

Toxicity Profile & Safety Assessment

For researchers handling 3-decylpyridine, the toxicity profile is biphasic—low acute toxicity for the free base, but high irritation potential for the salt forms.

Toxicity EndpointObservationMechanism/Notes
Acute Oral Toxicity Moderate (Predicted LD50 ~500-1000 mg/kg)Based on alkylpyridine analogs. CNS depression possible at high doses.
Dermal/Ocular High Irritant Surfactant nature strips lipid barriers from skin/eyes. Wear full PPE.
Cellular Toxicity IC50 ~5–40 µM (Cell line dependent)Cytotoxic to fibroblasts at high concentrations. Hemolytic activity is a key limiting factor.
Environmental Aquatic ToxinLong-chain pyridines are toxic to aquatic life (fish/algae) due to gill membrane disruption. Avoid release.

Handling Protocol:

  • Use chemical resistant gloves (Nitrile > 0.11mm).

  • Work in a fume hood to avoid inhalation of aerosols (if nebulized).

  • Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl chain over long periods.

References

  • PubChem. (2025).[1] 3-Decylpyridine (CAS 59652-33-4) Substance Record.[2][3][4] National Library of Medicine. [Link]

  • Houssen, W. E., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins.[5][6] Journal of Chemical Biology, 3(3), 113-125. [Link]

  • Sepčić, K., et al. (2010). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents.[6] Springer Series on Biofilms. [Link]

  • Alptüzün, V., et al. (2009).[7] Synthesis and Antimicrobial Activity of Some Pyridinium Salts.[7][8][9] Molecules, 14, 5203-5215. [Link][9]

  • Turk, T., et al. (2007). Biological activities of 3-alkylpyridinium salts from marine sponges.[5][6] Marine Drugs, 5(4), 157-167. (Contextual reference for sponge alkaloid MoA).

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Decylpyridine in Organic Solvents vs. Water

This guide provides a comprehensive technical overview of the solubility characteristics of 3-decylpyridine, a heterocyclic aromatic compound with a significant nonpolar alkyl chain. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-decylpyridine, a heterocyclic aromatic compound with a significant nonpolar alkyl chain. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a predictive solubility profile, and provides detailed methodologies for its experimental determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. 3-Decylpyridine, with its amphiphilic nature, presents a nuanced solubility profile. The polar pyridine head is capable of forming hydrogen bonds and dipole-dipole interactions, while the long, nonpolar decyl tail favors van der Waals forces. This duality governs its solubility across a spectrum of solvents. This guide will illuminate these principles and provide a practical framework for understanding and determining the solubility of 3-decylpyridine.

Theoretical Framework: The Interplay of Intermolecular Forces

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For dissolution to occur, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3]

The molecular structure of 3-decylpyridine is characterized by two distinct regions:

  • The Polar Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols. The aromatic ring itself also contributes to dipole-dipole interactions with polar aprotic solvents.[4]

  • The Nonpolar Decyl Chain: The ten-carbon alkyl chain is hydrophobic and interacts primarily through weak van der Waals (London dispersion) forces.[1] This long chain dominates a significant portion of the molecule's surface area, driving its affinity for nonpolar solvents.

The balance between these two opposing characteristics dictates the solubility of 3-decylpyridine in a given solvent.

The Influence of the Decyl Chain

The presence of the long decyl chain significantly reduces the aqueous solubility of 3-decylpyridine compared to its parent compound, pyridine, which is miscible with water.[5][6] As the length of the alkyl chain on the pyridine ring increases, the molecule becomes progressively more nonpolar and less soluble in polar solvents like water.[7] Conversely, the extended alkyl chain enhances solubility in nonpolar, organic solvents where van der Waals interactions are the predominant intermolecular force.[7]

The following diagram illustrates the key molecular interactions influencing the solubility of 3-decylpyridine.

G cluster_solute 3-Decylpyridine cluster_solvents Solvents Pyridine_Head Polar Pyridine Head (Hydrogen Bond Acceptor, Dipole) Decyl_Tail Nonpolar Decyl Tail (van der Waals forces) Polar_Protic Polar Protic (e.g., Water, Ethanol) Pyridine_Head->Polar_Protic Strong Interaction (H-bonding, Dipole-Dipole) Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) Pyridine_Head->Polar_Aprotic Moderate Interaction (Dipole-Dipole) Decyl_Tail->Polar_Protic Weak Interaction (Hydrophobic Effect) Nonpolar Nonpolar (e.g., Hexane, Toluene) Decyl_Tail->Nonpolar Strong Interaction (van der Waals)

Caption: Intermolecular interactions of 3-decylpyridine with different solvent types.

Predicted Solubility Profile of 3-Decylpyridine

SolventSolvent TypePredicted Solubility (at 25°C)Primary Intermolecular Forces (Solute-Solvent)
WaterPolar ProticVery LowHydrogen Bonding (limited), Dipole-Dipole
EthanolPolar ProticModerate to HighHydrogen Bonding, Dipole-Dipole, van der Waals
MethanolPolar ProticModerateHydrogen Bonding, Dipole-Dipole, van der Waals
AcetonePolar AproticHighDipole-Dipole, van der Waals
Dimethyl Sulfoxide (DMSO)Polar AproticHighDipole-Dipole, van der Waals
DichloromethanePolar AproticVery HighDipole-Dipole, van der Waals
TolueneNonpolarVery Highvan der Waals
HexaneNonpolarVery Highvan der Waals

Rationale for Predictions:

  • Water: The large, hydrophobic decyl chain is expected to dominate, leading to very poor aqueous solubility. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar tail is not sufficiently offset by the favorable interactions with the pyridine head.

  • Alcohols (Ethanol, Methanol): These solvents have both polar hydroxyl groups and nonpolar alkyl chains. They can interact favorably with both ends of the 3-decylpyridine molecule, resulting in moderate to high solubility. Ethanol, with its longer ethyl chain, is predicted to be a slightly better solvent than methanol.

  • Polar Aprotic Solvents (Acetone, DMSO, Dichloromethane): These solvents have significant dipole moments that can interact with the polar pyridine ring. They lack the strong hydrogen-bonding network of water, making them more accommodating to the nonpolar decyl chain. High solubility is anticipated.

  • Nonpolar Solvents (Toluene, Hexane): The primary intermolecular interactions in these solvents are van der Waals forces, which are also the dominant forces for the decyl chain. This "like-dissolves-like" scenario leads to the prediction of very high solubility.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8] This method involves agitating an excess of the solid or liquid solute with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solute and quantification of the solute in the saturated solution.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of 3-decylpyridine in a given solvent.

Materials:

  • 3-Decylpyridine (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G A 1. Prepare Supersaturated Mixture Add excess 3-decylpyridine to solvent in a vial. B 2. Equilibrate Agitate at a constant temperature (e.g., 24-48 hours). A->B C 3. Separate Undissolved Solute Centrifuge the mixture to pellet excess solute. B->C D 4. Isolate Saturated Solution Carefully withdraw the supernatant. C->D E 5. Filter Pass the supernatant through a syringe filter. D->E F 6. Quantify Dilute the filtrate and analyze by HPLC. E->F G 7. Calculate Solubility Determine concentration from a calibration curve. F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of the Supersaturated Mixture:

    • Add an excess amount of 3-decylpyridine to a vial containing a known volume of the solvent. The exact amount of excess is not critical, but enough should be added to ensure that a saturated solution is formed and some undissolved solute remains visible.

  • Equilibration:

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

    • For finer separation, centrifuge the vials at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles of undissolved solute.

  • Quantification:

    • Prepare a series of standard solutions of 3-decylpyridine of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

  • Calculation:

    • Determine the concentration of 3-decylpyridine in the filtered sample by interpolating its peak area from the calibration curve.

    • This concentration represents the equilibrium solubility of 3-decylpyridine in the tested solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of 3-decylpyridine:

  • Temperature: For most solid solutes, solubility increases with temperature. However, the effect of temperature on the solubility of liquids is more complex. The dissolution process can be endothermic or exothermic, and the temperature dependence should be determined experimentally.

  • pH (for aqueous solutions): As a pyridine derivative, 3-decylpyridine is a weak base. In acidic aqueous solutions, the pyridine nitrogen can be protonated, forming a pyridinium salt. This ionic species will have a significantly higher aqueous solubility than the neutral molecule.

  • Purity of Solute and Solvent: Impurities can affect the measured solubility and should be minimized.

Conclusion

The solubility of 3-decylpyridine is a complex interplay of its polar pyridine head and its long, nonpolar decyl tail. It is predicted to be highly soluble in a wide range of organic solvents, from moderately polar to nonpolar, and to have very low solubility in water. For precise quantitative data, the shake-flask method provides a reliable and robust experimental approach. A thorough understanding of the solubility profile of 3-decylpyridine is essential for its effective application in research and development.

References

  • Introduction to Organic Chemistry. (n.d.). Effects of Intermolecular Forces.
  • Filo. (2023, December 8). The solubility behaviour of pyridine in terms of its intermolecular force.
  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties.
  • ResearchGate. (2025, August 7). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures.
  • Quora. (2020, October 19). How do intermolecular forces influence solubility?
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • NCBI. (n.d.). Physical and Chemical Properties of Pyridine.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • International Journal of Current Advanced Research. (2017, December 28). Solubility and molecular forces.
  • Solubility of Things. (n.d.). Pyridine.
  • Patsnap Eureka. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.

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Exploratory

A Technical Guide to Alkylpyridines as Putative Semiochemicals in Insects

Abstract: This technical guide explores the role of alkylpyridines as semiochemicals in the insect world. While the specific compound 3-decylpyridine lacks significant documentation in scientific literature as an insect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide explores the role of alkylpyridines as semiochemicals in the insect world. While the specific compound 3-decylpyridine lacks significant documentation in scientific literature as an insect semiochemical, this guide pivots to the closely related and scientifically validated class of 2-methyl-6-alkylpyridines. These compounds, recently identified in the venom of invasive fire ants (Solenopsis spp.), represent a compelling frontier in chemical ecology. We delve into the discovery, analytical characterization, and the dual functionality of these alkaloids as both toxins and putative signaling molecules. This document provides researchers and drug development professionals with a foundational understanding, detailed experimental protocols, and a framework for future investigation into this intriguing class of compounds.

Introduction: The Scent of a Signal

In the intricate world of insects, chemical communication is paramount. Semiochemicals, from the Greek semeion (sign), are the molecules that mediate these interactions, governing behaviors from mating and aggregation to alarm and defense.[1] These chemical signals are broadly classified based on the nature of the interaction:

  • Pheromones: Mediate intraspecific communication (between members of the same species), such as sex attractants or trail markers.[2]

  • Allelochemicals: Mediate interspecific communication (between different species). These are further subdivided into:

    • Allomones: Benefit the emitter (e.g., a defensive repellent).[2]

    • Kairomones: Benefit the receiver (e.g., a scent that allows a predator to find its prey).[1]

    • Synomones: Benefit both the emitter and receiver.

This guide focuses on a specific class of nitrogen-containing heterocyclic compounds: alkylpyridines . While the query for 3-decylpyridine did not yield specific results, extensive research on venom components has identified a range of 2-methyl-6-alkyl (or alkenyl) pyridines in imported fire ants (Solenopsis invicta and Solenopsis richteri).[3] These findings open a new avenue of research into the toxicological and, critically, the semiochemical properties of these venom alkaloids.

Section 1: Identification and Characterization of Alkylpyridines in Fire Ant Venom

The venom of fire ants has long been known to be a rich source of piperidine alkaloids, which are responsible for the pain and physiological effects of their stings.[4] However, the presence of pyridine alkaloids was only discovered recently, a breakthrough enabled by advanced analytical techniques.

The Discovery

Researchers Jian Chen, Jin-Hao Zhao, and colleagues were the first to report the presence of pyridine alkaloids in the venom of red, black, and hybrid imported fire ants.[5] Their work revealed that previous analytical methods may have failed to detect these compounds because their signals were masked by the much more abundant piperidine alkaloids.[5] By manipulating the analytical process, they successfully identified ten different 2-methyl-6-alkyl (or alkenyl) pyridines.[5]

Core Methodology: SPME-GC-MS

The key to this discovery was the innovative use of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free extraction technique where a coated fiber is exposed to the sample (in this case, venom absorbed onto filter paper), adsorbing volatile and semi-volatile compounds. The fiber is then inserted into the hot injection port of a GC-MS, where the analytes are desorbed for separation and identification.

The crucial innovation was a modified thermal desorption process. Instead of a single, complete desorption, the team performed a series of consecutive injections with only partial desorption for each run. This allowed the more volatile, co-eluting piperidine alkaloids to be gradually removed, unveiling the hidden peaks of the pyridine alkaloids in later injections.[3]

Experimental Protocol 1: Identification of Novel Volatiles from a Biological Matrix

This protocol outlines the steps for identifying unknown volatile or semi-volatile compounds from an insect venom sample, based on the methodology that successfully identified pyridine alkaloids.

Objective: To extract and identify volatile compounds from an insect secretion.

Materials:

  • Insect specimens

  • Filter paper (or appropriate collection substrate)

  • Microscope with forceps

  • SPME device with a suitable fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Vials for sample storage

Procedure:

  • Sample Collection:

    • Gently hold the insect (e.g., a fire ant worker) under a microscope.

    • Induce venom release by carefully touching the abdomen with a small piece of filter paper. The ant will protrude its stinger and release a droplet of venom onto the paper.

    • Store the venom-laden paper in a sealed, clean vial immediately to prevent loss of volatiles.

  • SPME Extraction:

    • Place the vial containing the filter paper onto a heating block if necessary to aid volatilization.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) to allow for analyte adsorption.

  • GC-MS Analysis with Partial Desorption:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

    • Injection 1 (Partial Desorption): Set the GC-MS to run its standard temperature program. Desorb the fiber for a short period (e.g., 1-2 minutes) to release the most abundant/volatile compounds.

    • Subsequent Injections: Without re-exposing the fiber, perform several more consecutive GC-MS runs using the same fiber. Each run will desorb more of the remaining, potentially less volatile or less abundant, compounds.

    • Data Analysis: Analyze the chromatograms from all injections. Compare the peaks, paying close attention to new, smaller peaks that appear in later runs after the larger, obscuring peaks have diminished.

  • Compound Identification:

    • Use the mass spectra of the newly revealed peaks to identify the compounds by comparing them against a spectral library (e.g., NIST).

    • Confirm the identity of key compounds by synthesizing authentic standards and comparing their retention times and mass spectra.

Section 2: The Dual Role of Pyridine Alkaloids: Toxin and Signal

The presence of alkylpyridines in venom immediately suggests a toxicological function. However, in chemical ecology, it is common for a single compound to serve multiple purposes. Defensive allomones, for instance, are often toxic or deterrent to predators while simultaneously acting as alarm pheromones for conspecifics. A similar dual role is plausible for the fire ant's pyridine alkaloids.

  • As a Toxin: While the specific toxicity of these newly discovered pyridine alkaloids is still under investigation, the pyridine chemical class is known to have insecticidal properties. Some synthetic pyridine-based insecticides function as neurotoxins.[6][7] For example, certain derivatives act by inhibiting the vesicular acetylcholine transporter (VAChT), which disrupts neuromuscular function by preventing the loading of acetylcholine into synaptic vesicles.[8] This mode of action leads to paralysis and death.

  • As a Semiochemical: The parent compound, pyridine, is a known repellent for Drosophila melanogaster, activating the same olfactory receptors that detect carbon dioxide, a universal danger signal for many insects.[9] This strongly suggests that alkylpyridines could function as defensive allomones , deterring predators or competitors. Furthermore, many social insects, particularly ants, use nitrogen-containing heterocycles like pyrazines as potent alarm pheromones.[10] It is highly probable that the pyridine alkaloids in fire ant venom serve a similar function, alerting nestmates to a threat upon the venom's release.

Section 3: Olfactory Perception and Behavioral Responses

For a compound to act as a semiochemical, it must be detected by the insect's sensory system and elicit a behavioral or physiological response. This process is primarily mediated by the olfactory system.

The Olfactory Pathway

Insect olfaction begins when volatile molecules enter tiny pores on hair-like structures called sensilla , which cover the antennae and maxillary palps.[11] Inside the sensillum, the molecule dissolves in a fluid called the sensillar lymph and is typically bound by an Odorant Binding Protein (OBP) . The OBP transports the molecule to an Olfactory Receptor (OR) , a protein embedded in the membrane of an Olfactory Receptor Neuron (ORN) . The binding of the odorant to the OR triggers an electrical signal (action potential) in the neuron. This signal is then sent to a processing center in the insect brain called the antennal lobe, where the information is integrated to produce a coherent perception of the odor, leading to a behavioral response.[11]

Diagram: Generalized Insect Olfactory Pathway

Olfactory_Pathway cluster_sensillum Inside Sensillum Odor Odorant Molecule (e.g., Alkylpyridine) Pore Sensillum Pore Odor->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Diffuses into lymph, binds to OBP Lymph Sensillar Lymph OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission (Axon) Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: A simplified diagram of the insect olfactory signal transduction cascade.

Expected Behavioral Responses

Based on the ecological context (venom) and chemical analogues (pyridine, pyrazines), we can hypothesize the following behaviors in response to alkylpyridines:

  • Repellency/Deterrence: Non-social insects or competing ant species would likely be repelled, avoiding the chemical source. This can be tested using an olfactometer.

  • Alarm and Aggression: Nestmate fire ants would likely exhibit alarm behaviors, such as increased movement, antennation, and aggressive posturing, preparing to defend the colony.

Section 4: Key Methodologies for Semiochemical Research

Validating the function of a putative semiochemical requires a multi-step approach, moving from chemical identification to behavioral and physiological assays.

Diagram: Experimental Workflow for Semiochemical Validation

Workflow A Step 1: Chemical Identification (e.g., SPME-GC-MS) B Step 2: Synthesis (Create pure standard) A->B C Step 3: Electrophysiology (EAG/SSR) Does the insect detect it? B->C D Step 4: Behavioral Assay (Y-Tube Olfactometer) How does the insect respond? B->D C->D Informs E Step 5: Field Trials (Trapping/Disruption) Is it effective in a natural context? D->E

Caption: A logical workflow for identifying and validating a new semiochemical.

Experimental Protocol 2: Y-Tube Olfactometer Bioassay

This protocol describes a standard laboratory method for determining if a volatile chemical is an attractant, a repellent, or inert to an insect.

Objective: To assess the behavioral response of an insect to a volatile compound.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal filter and humidifier (water flask)

  • Test insects (e.g., 20-30 adult worker ants)

  • Test compound (synthetic alkylpyridine) dissolved in a solvent (e.g., hexane)

  • Solvent control (hexane only)

  • Filter paper discs

Procedure:

  • Setup:

    • Assemble the Y-tube apparatus. Connect the air source to the filter and humidifier, then split the line to two flow meters, one for each arm of the 'Y'.

    • Ensure a constant, gentle airflow (e.g., 100 mL/min) through both arms. The air should flow from the arms towards the base.

  • Sample Preparation:

    • Apply a specific dose of the test compound solution to a filter paper disc and allow the solvent to evaporate completely. This is the "treatment."

    • Apply an equal volume of the solvent alone to another filter paper disc. This is the "control."

    • Place the treatment disc in one arm of the Y-tube and the control disc in the other.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., 2 cm) into one of the arms.

    • Record the choice (treatment or control). If no choice is made within the time limit, record as "no choice."

    • Remove the insect and repeat with a new individual until all replicates are completed.

  • Data Analysis:

    • After every 5-10 insects, clean the apparatus and swap the positions of the treatment and control arms to avoid positional bias.

    • Sum the total number of choices for the treatment and control arms.

    • Use a Chi-square (χ²) test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

    • A significant preference for the treatment arm indicates attraction. A significant preference for the control arm indicates repellency.

Table 1: Hypothetical Olfactometer Results

Treatment Arm (Alkylpyridine)Control Arm (Solvent)No ChoiceTotalχ² ValueP-ValueInterpretation
82934012.19<0.001Significant Repellency
25223500.19>0.05No Significant Preference

Conclusion and Future Directions

The discovery of alkylpyridines in fire ant venom marks an important advancement in our understanding of insect chemical ecology. While the specific compound 3-decylpyridine remains uncharacterized as a semiochemical, the broader class of alkylpyridines presents a rich area for future research. The evidence strongly suggests a dual role for these compounds as both toxins and chemical signals, likely functioning as defensive allomones and/or alarm pheromones.

To move forward, the scientific community must focus on:

  • Behavioral Validation: Conducting rigorous behavioral assays, such as the olfactometer protocol described, to definitively characterize the semiochemical function of synthetic 2-methyl-6-alkylpyridines on both fire ants and their ecological competitors.

  • Electrophysiological Screening: Using techniques like Electroantennography (EAG) and Single Sensillum Recording (SSR) to identify which olfactory sensilla and neurons on the fire ant antenna are responsible for detecting these compounds.

  • Receptor Identification: Employing molecular techniques to de-orphanize the specific olfactory receptors (ORs) that bind to these pyridine alkaloids, which could become novel targets for pest management strategies.

By systematically applying these methodologies, researchers can elucidate the precise role of these fascinating molecules and potentially harness them to develop novel, environmentally benign strategies for managing invasive species like the fire ant.

References

  • Pham, T. H., & Ray, A. (2015). Conservation of CO2-sensing olfactory circuits in insects. Current Opinion in Neurobiology, 34, 158–164.
  • Keiser, C. N., et al. (2016). Feeding responses to selected alkaloids by gypsy moth larvae, Lymantria dispar (L.). Journal of Insect Science, 16(1), 108.
  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. (2024). Cultivar Magazine.
  • Städler, E. (1992). Behavioral responses of insects to plant secondary compounds. Herbivores: Their Interactions with Secondary Plant Metabolites, 45-88.
  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
  • Haulwen, N. L., et al. (2023). Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. Toxins, 15(7), 441.
  • Khashaveh, A., et al. (2024). Biological roles of pyrazines in insect chemical communication. Chemical and Biological Technologies in Agriculture, 11(1), 1-17.
  • Chen, J., Zhao, Y., Li, X. C., & Zhao, J. H. (2019). Pyridine Alkaloids in the Venom of Imported Fire Ants. Journal of Agricultural and Food Chemistry, 67(41), 11388-11395.
  • El-Ghany, N. M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1).
  • Sravani, G., & Kumar, D. (2025). Semiochemicals: Role in IPM. Journal of Entomology and Zoology Studies.
  • Semiochemicals – Insect Science. (n.d.).
  • Bernays, E. A., & Chapman, R. F. (2003). Taste Receptors for Pyrrolizidine Alkaloids in a Monophagous Caterpillar. Journal of Chemical Ecology, 29(8), 1759-1772.
  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research.
  • Grigoraki, L., et al. (2025). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. Molecules, 30(22), 5678.
  • Insect olfaction - Wikipedia. (n.d.).
  • Chen, J. (2023). Venom Components of Imported Fire Ant Venom. Encyclopedia.pub.
  • Leal, W. S. (2013). Peripheral olfactory signaling in insects. Current Opinion in Insect Science, 15, 1-7.
  • Saravanan, S., et al. (2025). Unlocking the potential of semiochemicals: A comprehensive review of their current developments and future prospects in sustainable pest management. Journal of Environmental Biology.
  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests.
  • Wang, G., et al. (2021). Identification and functional studies of odorant receptors in aphids. ORBi.
  • PHEROMONES FOR THE MANAGEMENT OF INSECT PESTS OF STORED PRODUCTS: A REVIEW. (n.d.). CABI Digital Library.
  • Ando, T., et al. (2006). Synthesis and characterization of 3,13- and 2,13-octadecadienyl compounds for identification of the sex pheromone secreted by a clearwing moth, Nokona pernix. Bioscience, Biotechnology, and Biochemistry, 70(2), 445-453.
  • Ando, T., & Yamamoto, M. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science, 45(4), 236-247.
  • Guerrero, A., et al. (2009). Development and biological activity of a new antagonist of the pheromone of the codling moth Cydia pomonella. Journal of Agricultural and Food Chemistry, 57(20), 9637-9644.
  • (Z)-3-Decenol | Insect Pheromone. (n.d.). MedchemExpress.com.
  • Foster, S. P. (n.d.). Semiochemical release in insects: basic and applied mechanisms.
  • Cimino, A. M., et al. (2025). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. International Journal of Molecular Sciences, 26(11), 5892.
  • Slotkin, T. A., & Seidler, F. J. (2015). Developmental neurotoxicity of succeeding generations of insecticides. Toxicology Letters, 237(1), 31-36.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Regioselective Synthesis of 3-Decylpyridine

Introduction: The Challenge and Importance of C3-Alkylated Pyridines The pyridine motif is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs.[1] The regioselective functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of C3-Alkylated Pyridines

The pyridine motif is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs.[1] The regioselective functionalization of the pyridine ring, however, presents a significant synthetic challenge. The inherent electronic properties of pyridine direct nucleophilic attacks to the C2 and C4 positions, while electrophilic substitutions, which are generally sluggish, favor the C3 position.[2] Consequently, direct alkylation methods like the Friedel-Crafts reaction are ineffective, typically resulting in non-selective N-alkylation.[2][3]

While modern methods such as Minisci-type radical alkylations have expanded the toolkit for C-H functionalization, they predominantly yield C2/C4 isomers due to the reaction mechanism involving a protonated pyridinium species.[4][5] Achieving selective C3-alkylation has historically required multi-step sequences or specialized, and often sensitive, catalytic systems.[6][7]

This guide provides a robust and highly regioselective protocol for the synthesis of 3-decylpyridine, a valuable building block for novel molecular entities. We will focus on a well-established and reliable method: the palladium-catalyzed Negishi cross-coupling reaction . This approach offers superior control over regiochemistry by coupling a pre-functionalized 3-halopyridine with a well-defined organozinc reagent. We will detail the causality behind each experimental choice, providing a self-validating protocol grounded in established chemical principles.

The Synthetic Strategy: Negishi Cross-Coupling

The Negishi coupling is a powerful C-C bond-forming reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[8] For our target molecule, 3-decylpyridine, the strategy involves the coupling of 3-bromopyridine with a decylzinc reagent. This method is chosen for several key reasons:

  • High Regioselectivity: The C-Br bond at the 3-position dictates the site of coupling, ensuring the exclusive formation of the 3-substituted product.

  • Functional Group Tolerance: Organozinc reagents are moderately reactive, tolerating a wider range of functional groups compared to more reactive organometallics like Grignard or organolithium reagents.

  • Reliability and Scalability: The reaction is well-precedented and known for its reliability, making it suitable for both discovery chemistry and scale-up operations.

The Catalytic Cycle

The reaction proceeds through a well-understood catalytic cycle involving a palladium(0) species. The key steps are (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.

Negishi_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Br-Pd(II)L₂(3-pyridyl) (Oxidative Adduct) pd0->pd2_complex Oxidative Addition pd2_trans Decyl-Pd(II)L₂(3-pyridyl) (Transmetalated Complex) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 3-Decylpyridine byproduct ZnClBr pd2_trans->dummy3 Ar-R pd2_trans->dummy4 ZnXBr start_materials 3-Bromopyridine start_materials->dummy1 Ar-Br organozinc Decyl-Zn-Cl organozinc->dummy2 R-ZnX dummy1->pd0 dummy2->pd2_complex dummy3->product dummy4->byproduct

Figure 1: The catalytic cycle for the Negishi cross-coupling reaction.

Detailed Experimental Protocol

This protocol is divided into two main stages: the preparation of the decylzinc chloride reagent and the subsequent cross-coupling reaction.

Materials and Reagents
ReagentFormulaCAS No.M.W. ( g/mol )QuantityNotes
1-ChlorodecaneC₁₀H₂₁Cl1002-69-3176.721.95 g (11.0 mmol)98% purity or higher.
Zinc DustZn7440-66-665.381.44 g (22.0 mmol)<10 micron, activated.
IodineI₂7553-56-2253.81~20 mg (catalytic)For zinc activation.
3-BromopyridineC₅H₄BrN626-55-1157.991.58 g (10.0 mmol)99% purity or higher.
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·CH₂Cl₂95464-05-4816.64408 mg (0.5 mmol)Palladium catalyst.
Tetrahydrofuran (THF)C₄H₈O109-99-972.11~100 mLAnhydrous, inhibitor-free.
Saturated NH₄ClNH₄Cl (aq)12125-02-9-~50 mLFor quenching.
Diethyl Ether(C₂H₅)₂O60-29-774.12~150 mLFor extraction.
Anhydrous MgSO₄MgSO₄7487-88-9120.37As neededFor drying.
Silica GelSiO₂7631-86-9-As neededFor chromatography.
Step-by-Step Methodology

Part A: Preparation of Decylzinc Chloride

Causality Note: The organozinc reagent is prepared in situ from the corresponding alkyl halide. Activation of the zinc dust with iodine is a critical step to remove the passivating oxide layer on the metal surface, thereby initiating the oxidative insertion.

  • To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (1.44 g, 22.0 mmol).

  • Add a single crystal of iodine (~20 mg). The flask should be gently heated under vacuum and then backfilled with nitrogen three times to dry the apparatus and activate the zinc (the purple color of the iodine will fade).

  • Add 20 mL of anhydrous THF via syringe.

  • Add 1-chlorodecane (1.95 g, 11.0 mmol) dropwise via syringe to the stirred suspension.

  • Gently heat the mixture to 50-55 °C using an oil bath. The reaction is typically initiated within 30-60 minutes, which may be observed by a slight exotherm or change in the appearance of the zinc.

  • Maintain the reaction at 50-55 °C for 4 hours. The resulting greyish suspension of decylzinc chloride is used directly in the next step without isolation.

Part B: Palladium-Catalyzed Cross-Coupling

Causality Note: An inert atmosphere is essential throughout this procedure. The Pd(0) active catalyst, which is generated in situ from the Pd(II) precatalyst, and the organozinc reagent are both highly sensitive to oxygen and moisture. The dppf ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.

  • In a separate 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

  • Add 3-bromopyridine (1.58 g, 10.0 mmol).

  • Add 40 mL of anhydrous THF via syringe and stir to dissolve the solids.

  • Allow the freshly prepared decylzinc chloride suspension from Part A to cool to room temperature. Using a cannula, transfer the organozinc suspension into the flask containing the catalyst and 3-bromopyridine. Use an additional 10 mL of anhydrous THF to rinse the first flask and complete the transfer.

  • Heat the reaction mixture to reflux (~66 °C) using an oil bath and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking small, quenched aliquots.

  • After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a yellowish oil, should be purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes is typically effective for isolating the pure product.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 3-decylpyridine as a colorless to pale yellow oil.

Workflow and Troubleshooting

Workflow cluster_prep Part A: Reagent Preparation cluster_coupling Part B: Cross-Coupling cluster_purification Part C: Work-up & Purification A1 1. Activate Zinc Dust (I₂, Heat, N₂) A2 2. Add 1-Chlorodecane in Anhydrous THF A1->A2 A3 3. Heat at 50-55°C (4 hours) A2->A3 A4 Decylzinc Chloride (Suspension in THF) A3->A4 B2 5. Transfer Organozinc Reagent (via Cannula) A4->B2 Use directly B1 4. Combine 3-Bromopyridine & Pd Catalyst in THF B1->B2 B3 6. Heat to Reflux (12-16 hours) B2->B3 B4 Crude Reaction Mixture B3->B4 C1 7. Quench with Sat. NH₄Cl B4->C1 C2 8. Extract with Diethyl Ether C1->C2 C3 9. Dry (MgSO₄) & Concentrate C2->C3 C4 10. Flash Column Chromatography C3->C4 C5 Pure 3-Decylpyridine C4->C5

Figure 2: Experimental workflow for the synthesis of 3-decylpyridine.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive zinc dust. 2. Wet solvent/reagents. 3. Deactivated catalyst.1. Ensure proper activation of zinc with I₂. Use fresh, high-purity zinc dust. 2. Use freshly distilled anhydrous THF. Ensure all glassware is flame-dried. 3. Use fresh catalyst and maintain a strict inert atmosphere.
Formation of Decane Hydrolysis of the organozinc reagent before coupling.Ensure the reaction is completely dry. Quench the reaction slowly at a low temperature.
Formation of Bipyridine Homocoupling of 3-bromopyridine.This can occur if the transmetalation step is slow. Ensure the organozinc reagent has formed properly.
Difficult Purification Co-elution of product with residual starting material or byproducts.Optimize the chromatography solvent system. A shallow gradient may be required.

Conclusion

The palladium-catalyzed Negishi cross-coupling provides a highly efficient and regioselective route to 3-decylpyridine. By carefully controlling reaction conditions, particularly the exclusion of air and moisture, this protocol reliably delivers the desired product in good yield. This method avoids the regioselectivity issues inherent in other pyridine alkylation strategies and serves as a foundational technique for the synthesis of diverse 3-substituted pyridine derivatives for applications in pharmaceutical and materials science research.

References

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science.

  • Radical chain monoalkylation of pyridines. National Center for Biotechnology Information.

  • Minisci reaction. Wikipedia.

  • Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. National Center for Biotechnology Information.

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal.

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. National Center for Biotechnology Information.

  • Radical Chain Monoalkylation of Pyridines. ChemRxiv.

  • C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. ChemRxiv.

  • Application Notes: C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives. Benchchem.

  • C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... ResearchGate.

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C−H Bond Activation. Journal of the American Chemical Society.

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.

  • Pyridine. Wikipedia.

  • Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines. National Center for Biotechnology Information.

  • Selective C–H activation of pyridine via Ni–Al. ResearchGate.

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. National Center for Biotechnology Information.

  • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society.

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.

  • Photocatalytic Decarboxylative C–H Alkylation of Pyridines Under Oxidant-Free Conditions. Thieme.

  • Alkylation and acylation of pyridine. Quimicaorganica.org.

Sources

Application

extraction methods for 3-decylpyridine from natural products

Application Note: AN-2026-DPY Subject: High-Purity Isolation of 3-Decylpyridine and Related 3-Alkylpyridines from Marine Natural Products (Haliclona sp.) Executive Summary & Chemical Logic Objective: To isolate 3-decylpy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DPY Subject: High-Purity Isolation of 3-Decylpyridine and Related 3-Alkylpyridines from Marine Natural Products (Haliclona sp.)

Executive Summary & Chemical Logic

Objective: To isolate 3-decylpyridine (and structurally related 3-alkylpyridines) from marine sponges of the genus Haliclona. Target Analyte: 3-decylpyridine (C₁₅H₂₅N). Challenge: Separation of the target alkaloid from neutral lipids (sterols, fatty acids) and polymeric pyridinium salts common in marine biomass.

The Physicochemical Strategy: The extraction protocol relies on the "Amphiphilic Switch" mechanism. 3-decylpyridine possesses two distinct chemical domains:

  • The Head (Pyridine Ring): A weak base (pKa

    
     5.2).[1] It can be reversibly ionized.
    
  • The Tail (Decyl Chain): A highly lipophilic

    
     alkyl chain (LogP 
    
    
    
    5.9).

By manipulating pH, we toggle the molecule between a water-soluble "salt form" and an organic-soluble "free base." This guide details the specific Acid-Base Partitioning (ABP) workflow required to achieve >95% purity.

Physicochemical Profile

Understanding these parameters is critical for troubleshooting low yields.

ParameterValue (Approx.)Implication for Extraction
pKa (Conjugate Acid) 5.2At pH < 3, the molecule is protonated (water-soluble). At pH > 7, it is neutral (organic-soluble).
LogP (Octanol/Water) ~5.9Extremely lipophilic. Will co-extract with fats and sterols in standard organic solvents.
Boiling Point >280°CHigh boiling point, but significant volatility under high vacuum. Do not heat >40°C.
Stability ModeratePyridine ring is stable; however, long alkyl chains can oxidize. Store under Argon.

Primary Extraction (Crude Isolation)

Biomass Preparation: Marine sponges contain ~80% water. Water acts as a barrier to non-polar solvents and promotes enzymatic degradation.

  • Step 1: Lyophilize (freeze-dry) the Haliclona biomass immediately after collection.

  • Step 2: Grind the dried sponge to a fine powder (<1 mm particle size) to maximize surface area.

Solvent System: Use a DCM:MeOH (1:1 v/v) system.

  • Methanol penetrates the cell membranes and wets the pores.

  • Dichloromethane (DCM) solubilizes the lipophilic decyl chain.

Protocol:

  • Soak 100g of dried powder in 1.0 L of DCM:MeOH (1:1).

  • Sonicate for 20 minutes (keep temp <30°C).

  • Filter through Celite 545 to remove particulates.

  • Repeat extraction 3x.

  • Combine filtrates and evaporate under reduced pressure at 35°C to yield the Crude Gum .

Enrichment: The Acid-Base Partition (ABP) Protocol

This is the most critical step. It separates the alkaloid from the "neutral lipid soup" (fats, waxes, sterols) that comprises the bulk of the crude extract.

Mechanism:

  • Phase A (Acidic): We drive the pyridine into the aqueous phase (as a salt), leaving neutral fats in the organic phase.

  • Phase B (Basic): We neutralize the aqueous phase, returning the pyridine to a free base, then extract it back into organic solvent.

Step-by-Step SOP:

  • Solubilization: Dissolve the Crude Gum in 500 mL Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target -> Water):

    • Extract the EtOAc layer with 3 x 200 mL of 1.0 M HCl .

    • Chemistry: 3-decylpyridine + H

      
      
      
      
      
      3-decylpyridinium chloride (Water Soluble).
    • Separation: Keep the Aqueous Acid Layer . (Discard the EtOAc layer containing neutral fats).

  • Basification (Target -> Free Base):

    • Cool the combined aqueous acid layers to 4°C (ice bath).

    • Slowly add NH

      
      OH (28%)  or 5M NaOH dropwise until pH reaches 10-11 .
      
    • Observation: The solution may turn cloudy/milky as the free base precipitates out of water.

  • Recovery Extraction (Target -> Organic):

    • Extract the basic aqueous solution with 3 x 200 mL Dichloromethane (DCM) .

    • Chemistry: The neutral 3-decylpyridine migrates into the DCM.

  • Drying:

    • Wash the DCM layer with brine (saturated NaCl).

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate to yield the Enriched Alkaloid Fraction .

Visualizing the Workflow

The following diagram illustrates the logic flow from biomass to enriched fraction.

ExtractionWorkflow Biomass Haliclona Sponge (Freeze-Dried) Solvent Extraction DCM:MeOH (1:1) Biomass->Solvent Crude Crude Extract (Gums, Fats, Alkaloids) Solvent->Crude Partition1 Dissolve in EtOAc Add 1M HCl Crude->Partition1 OrgLayer1 Organic Layer (Neutral Lipids/Sterols) Partition1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (3-decylpyridinium salt) Partition1->AqLayer1 Alkaloids migrate Waste Discard OrgLayer1->Waste Basify Basify to pH 10 (NH4OH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Final Enriched Alkaloid Fraction (3-decylpyridine free base) Extract2->Final

Caption: Figure 1.[2][3] Acid-Base Partitioning Workflow for separating lipophilic pyridine alkaloids from neutral marine lipids.

Purification: Chromatography Strategy

The enriched fraction often contains a mixture of 3-alkylpyridines (e.g., decyl, dodecyl, octyl chains). High-resolution separation is required.

Option A: Flash Chromatography (Normal Phase)

Warning: Pyridines interact strongly with the acidic silanols on silica gel, causing severe "tailing" (streaking) and yield loss.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Modifier: You MUST use a basic modifier.

    • System: Hexane : Ethyl Acetate (Gradient 9:1

      
       1:1).
      
    • Modifier: Add 1% Triethylamine (TEA) or 1% NH

      
      OH  to the mobile phase.
      
  • Pre-treatment: Ideally, flush the column with the modifier-containing solvent before loading the sample to neutralize active sites.

Option B: Reverse Phase HPLC (Polishing)

Recommended for separating homologs (e.g., C10 vs C12 chains).

  • Column: Phenomenex Gemini-NX C18 or Synergi Hydro-RP (these are pH stable).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

    • B: Acetonitrile.

  • Gradient: 50% B to 100% B over 30 minutes. (The long alkyl chain requires high organic strength to elute).

Quality Control & Identification

Verify the identity of 3-decylpyridine using these markers:

  • 1H NMR (CDCl₃, 500 MHz):

    • Pyridine Ring: Look for characteristic downfield signals.

      • 
         ~8.4 (s, H-2)
        
      • 
         ~8.3 (d, H-6)
        
      • 
         ~7.5 (d, H-4)
        
      • 
         ~7.2 (dd, H-5)
        
    • Alkyl Chain:

      • 
         ~2.6 (t, 2H, 
        
        
        
        -methylene attached to ring).
      • 
         ~1.2-1.4 (multiplet, bulk methylene envelope).
        
      • 
         ~0.88 (t, 3H, terminal methyl).
        
  • Mass Spectrometry (ESI-MS):

    • Positive Mode: Look for

      
       peak at m/z 220.2 .
      
    • Note: If you see m/z 234 or 206, you have the dodecyl (C12) or octyl (C8) homologs, respectively.

Troubleshooting & Expert Tips

  • Issue: Emulsions during Acid-Base extraction.

    • Cause: Marine sponges contain natural surfactants.

    • Fix: Do not shake vigorously; use gentle inversion. If emulsion forms, filter the entire biphasic mixture through a pad of Celite, or add solid NaCl to break the emulsion.

  • Issue: Sample disappears after evaporation.

    • Cause: 3-alkylpyridines have moderate volatility.

    • Fix: Do not use high vacuum (< 10 mbar) for extended periods if the sample volume is small. Stop evaporation immediately upon dryness.

  • Issue: Broad peaks on Silica.

    • Cause: Acidic silanols binding the nitrogen.

    • Fix: Switch to Alumina (Basic) stationary phase or increase Triethylamine concentration to 2%.

References

  • Zhang, H., et al. (2016). "A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity."[4] Natural Product Research. Link

  • Laville, R., et al. (2009). "3-Alkylpyridinium salts from Haplosclerida marine sponges: Isolation, structure elucidations, and biosynthetic considerations." Journal of Natural Products. Link

  • Teruya, T., et al. (2006). "Cytotoxic alkaloids from the marine sponge Haliclona sp." Journal of Natural Products. Link

  • BenchChem Technical Notes. "Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing." Link

  • PubChem Compound Summary. "Pyridine, 4-decyl- (Analogous physicochemical data)." National Library of Medicine. Link

Sources

Method

Synthesis and Application of N-Alkyl-3-decylpyridinium Salts: A Comprehensive Guide for Researchers

This document provides a detailed guide for the synthesis, purification, characterization, and application of quaternary ammonium salts derived from 3-decylpyridine. Tailored for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis, purification, characterization, and application of quaternary ammonium salts derived from 3-decylpyridine. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes the scientific rationale behind the experimental protocols and provides in-depth technical insights.

Introduction: The Significance of 3-Alkylpyridinium Salts

3-Alkylpyridinium (3-AP) compounds, naturally found in marine sponges, have garnered significant attention in the scientific community.[1] These compounds and their synthetic analogs exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.[1][2] The length of the alkyl chain at the 3-position of the pyridine ring, such as a decyl group, imparts an amphiphilic character to these molecules, which is crucial for their biological function. This guide focuses on the preparation of quaternary ammonium salts from 3-decylpyridine, transforming it into a cationic species with enhanced biological potential.

The quaternization of the pyridine nitrogen introduces a permanent positive charge, which significantly influences the molecule's interaction with biological membranes and macromolecules. This structural modification is a key step in harnessing the therapeutic potential of 3-decylpyridine derivatives.

PART 1: Synthesis of N-Alkyl-3-decylpyridinium Halides

The synthesis of N-alkyl-3-decylpyridinium halides is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5][6] In this reaction, the nitrogen atom of the 3-decylpyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide ion, which becomes the counter-ion of the resulting quaternary ammonium salt.

Reaction Mechanism: The SN2 Pathway

The quaternization of pyridines with alkyl halides is a classic example of an SN2 reaction. The reaction is "bimolecular" because both the nucleophile (3-decylpyridine) and the electrophile (alkyl halide) are involved in the rate-determining step.[6] The reaction proceeds via a backside attack, where the lone pair of electrons on the pyridine nitrogen attacks the carbon atom bearing the halogen from the side opposite to the carbon-halogen bond.[4][5] This leads to an inversion of stereochemistry if the carbon atom is chiral. The reaction occurs in a single, concerted step, passing through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming while the carbon-halogen bond is breaking.[4]

Caption: SN2 mechanism for the synthesis of N-Alkyl-3-decylpyridinium Halides.

Experimental Protocol: Synthesis of N-Dodecyl-3-decylpyridinium Bromide

This protocol details the synthesis of a representative N-alkyl-3-decylpyridinium salt using 1-bromododecane as the alkylating agent.

Materials:

  • 3-Decylpyridine

  • 1-Bromododecane

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-decylpyridine (1.0 eq) in anhydrous acetonitrile.

  • Add 1-bromododecane (1.1-1.2 eq) to the solution. A slight excess of the alkylating agent helps to ensure complete conversion of the starting pyridine.

  • Flush the flask with an inert gas and place it under a positive pressure of nitrogen or argon.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature.

  • The product, being a salt, will likely precipitate out of the solution upon cooling or can be precipitated by the addition of a less polar solvent like diethyl ether.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified N-dodecyl-3-decylpyridinium bromide under vacuum.

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetonitrile, DMF, or ToluenePolar aprotic solvents are preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[7]
Temperature RefluxHigher temperatures increase the reaction rate. However, excessively high temperatures should be avoided to prevent side reactions.
Reactant Ratio 1.1-1.2 eq of Alkyl HalideA slight excess of the alkylating agent drives the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen, especially if the reactants are sensitive.

PART 2: Purification and Characterization

The purification of long-chain quaternary ammonium salts can be challenging due to their amphiphilic nature. Characterization is crucial to confirm the structure and purity of the synthesized compound.

Purification Protocol

For long-chain alkylpyridinium salts that may not readily crystallize or may form oils, the following purification protocol is recommended.

Materials:

  • Crude N-dodecyl-3-decylpyridinium bromide

  • Ethyl acetate

  • Dichloromethane

  • Silica gel for column chromatography

  • Activated charcoal (optional, for decolorizing)

Procedure:

  • Solvent Washing: Wash the crude product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove non-polar impurities such as unreacted 1-bromododecane.[8]

  • Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a polar solvent (e.g., ethanol or water) and treat with activated charcoal. Heat the mixture gently, then filter through celite to remove the charcoal.[8]

  • Column Chromatography: If impurities persist, column chromatography can be employed. A polar stationary phase like silica gel is used with a gradient of a polar solvent system (e.g., dichloromethane/methanol).

  • Final Drying: Dry the purified product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvents.

Purification_Workflow Crude_Product Crude Product Solvent_Washing Solvent Washing (Ethyl Acetate/Ether) Crude_Product->Solvent_Washing Decolorization Decolorization (Activated Charcoal) Solvent_Washing->Decolorization If colored Column_Chromatography Column Chromatography (Silica Gel, DCM/MeOH) Solvent_Washing->Column_Chromatography If impurities persist Drying High Vacuum Drying Solvent_Washing->Drying If pure Decolorization->Column_Chromatography Column_Chromatography->Drying Purified_Product Purified Product Drying->Purified_Product

Caption: General purification workflow for N-Alkyl-3-decylpyridinium salts.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will confirm the presence of both the 3-decylpyridine moiety and the newly introduced N-alkyl group. Key signals to look for include the downfield shift of the pyridinium protons (typically >8.0 ppm) due to the positive charge on the nitrogen. The protons on the carbon adjacent to the nitrogen (α-protons) of the N-alkyl chain will also be shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the pyridinium ring carbons and the carbons of the alkyl chains. The carbons of the pyridinium ring will appear in the aromatic region (typically 120-150 ppm).[9][10][11][12]

Proton Expected Chemical Shift (ppm) Carbon Expected Chemical Shift (ppm)
Pyridinium Protons8.0 - 9.5Pyridinium Carbons125 - 150
N-CH₂ (N-alkyl)4.5 - 5.0N-CH₂ (N-alkyl)50 - 60
Ar-CH₂ (decyl)2.7 - 3.0Ar-CH₂ (decyl)30 - 35
Alkyl Chain (CH₂)1.2 - 1.6Alkyl Chain (CH₂)20 - 35
Terminal CH₃0.8 - 0.9Terminal CH₃~14

2. Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analyzing quaternary ammonium salts. In positive ion mode, the spectrum will show a prominent peak corresponding to the molecular ion (the cation) [M]⁺. Fragmentation patterns can provide further structural information. Common fragmentation pathways for N-alkylpyridinium salts include the loss of the N-alkyl chain as a neutral alkene.[13][14][15]

PART 3: Applications in Drug Development

N-alkyl-3-decylpyridinium salts are promising candidates for various applications in drug development due to their biological activities.

Antimicrobial Agents

Quaternary ammonium compounds, including pyridinium salts, are well-known for their antimicrobial properties.[16][17][18] The cationic head group interacts with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. The long alkyl chains then penetrate the hydrophobic core of the membrane, disrupting its integrity and leading to cell lysis.[2][17] The antimicrobial activity of these compounds is often dependent on the length of the alkyl chains, with optimal activity typically observed for chains of 12-16 carbon atoms.[2]

  • Mechanism of Action: Disruption of bacterial cell membrane integrity.

  • Potential Applications: Development of new antibiotics to combat resistant strains, formulation of antiseptic and disinfectant agents.

Enzyme Inhibitors

Certain 3-alkylpyridinium polymers have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[2][19][20][21] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The cationic pyridinium head likely interacts with the anionic site of the enzyme, while the alkyl chain can have additional interactions within the enzyme's active site gorge.

  • Target Enzyme: Acetylcholinesterase (AChE)

  • Potential Applications: Development of novel therapeutics for neurodegenerative diseases.

Conclusion

The synthesis of quaternary ammonium salts from 3-decylpyridine offers a versatile platform for the development of novel bioactive compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to synthesize, purify, and characterize these promising molecules. Their potent antimicrobial and enzyme-inhibitory activities highlight their potential for significant contributions to the field of drug development.

References

  • Birnie, C. R., et al. (2000).
  • Chapman University Digital Commons. (2018). 1H and 13C NMR Assignments for (N-methyl)-(−)-(α).
  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703-715.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8263-8267.
  • Jawetz, E., Melnick, J. L., & Adelberg, E. A. (1989). Review of medical microbiology. Appleton & Lange.
  • Kim, J. H., & Sun, G. (2002). A new class of biocidal polymers: poly(4-vinyl-N-alkylpyridinium bromide). Polymeric Materials Science and Engineering, 86, 39.
  • Lambert, P. A., & Hammond, S. M. (1973). The action of poly-L-lysine on the cell membrane of Bacillus subtilis. Journal of general microbiology, 78(1), 1-14.
  • Ma, S., et al. (2003). Synthesis and antimicrobial activities of novel quaternary ammonium salts. Journal of medicinal chemistry, 46(21), 4445-4455.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Mohite, A. R., et al. (2020). Substoichiometric amounts of thiourea additives mediate the halogenation of alcohols under mild conditions. The Journal of Organic Chemistry, 85(19), 12901-12911.
  • Parlar, S., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215.
  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). PLoS ONE, 11(11), e0166324.
  • Pouliot, M. F., et al. (2012). Efficient chlorination and bromination reactions of a wide range of alcohols using a tetraethylammonium halide in the presence of [Et2NSF2]BF4 (XtalFluor-E). Organic letters, 14(21), 5428-5431.
  • Ren, R. X., & Wu, J. X. (2001). Ionic liquids as highly efficient reagents for nucleophilic substitution reactions of sulfonate esters. Organic letters, 3(23), 3727-3728.
  • Sci-Hub. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center | Physical Chemistry Chemical Physics, 23(31), 16738-16746.
  • Tsuchido, T., et al. (1990). The mechanism of the bactericidal action of cetylpyridinium chloride. Journal of applied bacteriology, 69(2), 214-220.
  • Zhao, Y., & Sun, G. (2006). Synthesis and antimicrobial activity of novel quaternary ammonium salts containing a cleavable ester bond. Journal of applied polymer science, 102(3), 2295-2301.
  • Zhao, Y., & Sun, G. (2007). Synthesis and antimicrobial activity of novel quaternary ammonium salts containing a cleavable ester bond. Journal of applied polymer science, 103(1), 482-488.

Sources

Application

Application Notes &amp; Protocols: Antimicrobial Assays for 3-Decylpyridine

Introduction: The Antimicrobial Potential of 3-Decylpyridine In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical priority for drug development professionals. Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of 3-Decylpyridine

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical priority for drug development professionals. Pyridine derivatives represent a promising class of compounds, with a history of diverse biological activities.[1][2] 3-Decylpyridine, an alkylated pyridine derivative, is an amphiphilic molecule characterized by a polar, hydrophilic pyridine head and a non-polar, lipophilic ten-carbon alkyl tail. This structure is analogous to that of well-known quaternary ammonium compounds (QACs) and other pyridinium salts, which are widely utilized for their antimicrobial properties.[3][4][5]

The long alkyl chain suggests a high degree of lipophilicity, which is a key determinant of its likely mechanism of action and a critical consideration for the design of robust in vitro assays.[6][7] These application notes provide a comprehensive guide for researchers, outlining detailed protocols for the systematic evaluation of 3-decylpyridine's antimicrobial efficacy, grounded in established standards and tailored to address the specific physicochemical challenges posed by this hydrophobic compound.

Postulated Mechanism of Action: Membrane Disruption

The amphiphilic structure of 3-decylpyridine strongly suggests that its primary mode of antibacterial action is the disruption of the bacterial cell membrane.[4][7] This process is hypothesized to occur in several stages:

  • Adsorption and Binding: The positively charged pyridine head (at physiological pH) electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • Hydrophobic Insertion: The decyl tail penetrates the hydrophobic core of the lipid bilayer.

  • Membrane Destabilization: This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, the formation of pores or micelles, and a loss of membrane integrity.[4][6]

  • Cell Lysis: The compromised membrane can no longer maintain the essential proton motive force or contain the cytoplasmic contents, resulting in leakage of ions and vital macromolecules, ultimately leading to cell death.[8]

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Interior cluster_2 Cell Membrane Pyridine 3-Decylpyridine Membrane Outer Leaflet Lipid Bilayer Inner Leaflet Pyridine->Membrane:f0 1. Electrostatic Adsorption Leakage Leakage of Ions & Macromolecules Death Cell Death Leakage->Death 4. Loss of Homeostasis Membrane:f1->Leakage 3. Membrane Disruption & Pore Formation Membrane:f0->Membrane:f1

Caption: Postulated mechanism of 3-decylpyridine via bacterial membrane disruption.

Core Methodologies for Antimicrobial Susceptibility Testing (AST)

To ensure consistency and comparability of data, antimicrobial susceptibility testing should adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[9][10][11][12][13] The protocols detailed below are based on CLSI principles and are optimized for a research and development setting.

Critical Consideration: Handling a Hydrophobic Compound

The decyl tail makes 3-decylpyridine poorly soluble in aqueous media. This presents a significant challenge for standard antimicrobial assays.[14][15]

  • Agar Diffusion: Standard disk diffusion methods are generally unsuitable. Non-polar compounds do not diffuse well through the aqueous agar matrix, which can lead to falsely small or non-existent zones of inhibition, underestimating the compound's true potency.[16][17] The agar well diffusion method is a slightly better alternative as it allows for a larger reservoir of the compound, but it is still only qualitative.[18][19]

  • Solvents: A high-concentration stock solution must be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO). It is imperative to include a solvent-only control in all assays to ensure that the final concentration of the solvent does not inhibit microbial growth or interact with the assay components.[14]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[22] This method is ideal for 3-decylpyridine as the assay is performed in a liquid medium, bypassing the diffusion issues associated with agar-based methods.

Materials
  • 3-Decylpyridine

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Resazurin sodium salt solution (optional, for colorimetric reading)

Step-by-Step Methodology
  • Preparation of 3-Decylpyridine Stock Solution:

    • Accurately weigh 10 mg of 3-decylpyridine and dissolve it in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

    • Causality: DMSO is used to solubilize the hydrophobic compound. A high concentration stock minimizes the final DMSO concentration in the assay wells.

    • Vortex thoroughly to ensure complete dissolution. This stock solution should be stored at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Causality: Standardizing the inoculum is critical for reproducibility. A bacterial density that is too high or too low will skew the MIC result.[20]

    • Dilute this standardized suspension 1:150 in sterile CAMHB to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. From this, 50 µL will be added to each 50 µL of drug dilution, resulting in the final target inoculum of 5 x 10⁵ CFU/mL in the wells.[20]

  • Microtiter Plate Setup and Serial Dilution:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.

    • Prepare an intermediate dilution of the stock solution. For example, to test a final concentration range from 128 µg/mL down to 0.25 µg/mL, first dilute the 10,000 µg/mL stock to 256 µg/mL (a 2X working stock) in CAMHB.

    • Add 100 µL of this 256 µg/mL working stock to the wells in the first column.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down.

    • Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10.

    • Result: Columns 1-10 now contain 50 µL of 3-decylpyridine at concentrations ranging from 256 µg/mL to 0.5 µg/mL (these are 2X the final test concentrations).

    • Controls (Column 11 & 12):

      • Column 11 (Vehicle Control): Add 50 µL of CAMHB containing the highest concentration of DMSO used in the assay (e.g., if the 256 µg/mL solution contained 2.56% DMSO, this well should also contain 2.56% DMSO). This is crucial to confirm the solvent has no antimicrobial effect.

      • Column 12 (Growth Control): Add 50 µL of plain CAMHB. This well contains no compound or solvent.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells from column 1 to column 11.

    • Do not add bacteria to column 12. Instead, add 50 µL of sterile CAMHB. This serves as the sterility control (or negative control).

    • The final volume in each well is now 100 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations are now 128, 64, 32...0.25 µg/mL.

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of 3-decylpyridine at which there is no visible growth (i.e., the well is clear). Growth is indicated by turbidity or a pellet at the bottom of the well.

    • Check Controls:

      • The growth control (column 11) should be turbid.

      • The sterility control (column 12) should be clear.

      • If the vehicle control shows no growth, the DMSO concentration is inhibitory and the experiment must be repeated with a lower DMSO concentration.

    • (Optional) For a clearer endpoint, 20 µL of resazurin solution can be added to each well after incubation and incubated for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates metabolic activity.

MIC_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well) cluster_inoc 3. Inoculation & Incubation cluster_read 4. Read Results Stock Prepare 10 mg/mL Stock in DMSO AddDrug Add 100 µL 2X Drug to Col 1 Stock->AddDrug Inoculum Prepare 0.5 McFarland Bacterial Inoculum AddBacteria Add 50 µL Bacteria to Wells (Cols 1-11) Inoculum->AddBacteria AddBroth Add 50 µL Broth to Wells (Cols 2-12) AddBroth->AddDrug SerialDilute Perform 2-Fold Serial Dilution (Col 1 -> Col 10) AddDrug->SerialDilute Controls Setup Controls: - Vehicle (Col 11) - Growth (Col 12) SerialDilute->Controls Controls->AddBacteria Incubate Incubate 18-24h at 37°C AddBacteria->Incubate ReadMIC Determine MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

MIC values should be summarized in a clear, tabular format.

MicroorganismStrain IDGram StainMIC (µg/mL) of 3-DecylpyridineMIC (µg/mL) of Control Abx
Staphylococcus aureusATCC 29213Positive80.5 (Ciprofloxacin)
Escherichia coliATCC 25922Negative160.06 (Ciprofloxacin)
Pseudomonas aeruginosaATCC 27853Negative321 (Gentamicin)
Methicillin-Resistant S. aureusBAA-1717Positive8>32 (Ciprofloxacin)

Note: Data presented are hypothetical and for illustrative purposes only.

Protocol 2: Time-Kill Kinetics Assay

While the MIC assay determines the concentration that inhibits growth, a time-kill assay provides dynamic information about whether a compound is bactericidal (kills bacteria) or bacteriostatic (stops bacteria from multiplying).[23][24] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[23]

Materials
  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Timer

  • Shaking incubator

Step-by-Step Methodology
  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol, but on a larger scale (e.g., 50-100 mL). Adjust to a starting concentration of ~5 x 10⁵ CFU/mL.

    • Prepare solutions of 3-decylpyridine in CAMHB at concentrations relevant to the predetermined MIC. Typically, you will test:

      • Growth Control (no drug)

      • 1x MIC

      • 2x MIC

      • 4x MIC

  • Assay Execution:

    • Dispense equal volumes (e.g., 10 mL) of the bacterial inoculum into sterile flasks for each concentration to be tested.

    • Add the corresponding concentration of 3-decylpyridine to each flask.

    • Immediately after adding the drug, take the T=0 time point sample. To do this, remove 100 µL from each flask, perform a 10-fold serial dilution in sterile saline, and plate 100 µL of appropriate dilutions onto agar plates.

    • Causality: The T=0 sample confirms the starting bacterial density and ensures accurate calculation of log reduction.

    • Incubate the flasks at 37°C in a shaking incubator.

  • Time-Point Sampling:

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.

    • Perform 10-fold serial dilutions (e.g., from 10⁻¹ to 10⁻⁵) in sterile saline.

    • Plate 100 µL from each relevant dilution onto agar plates in duplicate or triplicate.

    • Causality: Serial dilutions are necessary to obtain a countable number of colonies (typically 30-300 colonies) on the agar plate.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Calculation: CFU/mL = (Number of colonies) x (Dilution factor) x 10

  • Data Analysis and Interpretation:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration.

    • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic Activity: Little change in CFU/mL from the initial inoculum over 24 hours, with the bacterial count remaining significantly below that of the growth control.[23]

TimeKill_Workflow start Prepare Standardized Inoculum (~5x10^5 CFU/mL) setup Aliquot inoculum into flasks with: - Growth Control - 1x MIC 3-Decylpyridine - 2x MIC 3-Decylpyridine - 4x MIC 3-Decylpyridine start->setup t0 T=0: Sample, Dilute, Plate setup->t0 incubate Incubate flasks at 37°C with shaking t0->incubate loop For T = 2, 4, 8, 24h incubate->loop sample Sample, Dilute, Plate loop->sample count Incubate plates 18-24h & Count Colonies (CFU) sample->count plot Calculate Log10 CFU/mL and Plot vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Presentation
Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
05.705.715.695.70
26.555.654.853.51
47.815.593.91<2.00
88.955.45<2.00<2.00
249.105.52<2.00<2.00

Note: Data presented are hypothetical and for illustrative purposes only. A >3-log reduction from the starting inoculum (~5.7) is seen for 2x and 4x MIC, indicating bactericidal activity.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute; 2020. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute; 2018. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]

  • Humphries, R. M., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Pokludová, M., et al. (2013). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. arXiv. [Link]

  • Pfalz, J., et al. (2012). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

  • Dale, A. L., et al. (2022). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLoS Pathogens. [Link]

  • Eloff, J. N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. BMC Complementary and Alternative Medicine. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. [Link]

  • Al-Zahrani, S. H. M. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. Saudi Journal of Biological Sciences. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Kaczor, A. A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. [Link]

  • Rai, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Ponomareva, E. A., et al. (2023). Antimicrobial Activity of N-Decylpyridinium Salts. Pharmaceutical Chemistry Journal.
  • Gökçe, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [Link]

  • Madaan, T., & Tyagi, V. K. (2015). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. Tenside Surfactants Detergents.
  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

  • Science.gov. broth microdilution assays: Topics by Science.gov. Science.gov. [Link]

  • Sieniawska, E. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]

  • Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Osman, H., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Taylor, M. N., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Otvos, L., & Cudic, P. (2013). Broth Microdilution Antibacterial Assay of Peptides. ResearchGate. [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal and Organic Chemistry. [Link]

  • ResearchGate. Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]

  • Markovic, M., et al. (2022). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. International Journal of Molecular Sciences. [Link]

  • Band, V. I., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Canchola, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. [Link]

  • Hahnel, S., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology. [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • Li, N., et al. (2025). The Antimicrobial Peptide D-CONGA-Q7 Eradicates Drug-Resistant E. coli by Disrupting Bacterial Cell Membranes. Biology. [Link]

  • Tattawasart, U., et al. (2000). Cell membrane effects of some common biocides.
  • Jarosz, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • El-Naggar, M., et al. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances. [Link]

  • ResearchGate. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Decylpyridine

Subject: Troubleshooting & Protocol Optimization for Lipophilic Pyridine Derivatives Ticket ID: #PYR-C10-PURIFICATION Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Protocol Optimization for Lipophilic Pyridine Derivatives Ticket ID: #PYR-C10-PURIFICATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 3-decylpyridine presents a dual challenge common to "greasy bases":

  • The "Sticky" Nitrogen: The basic pyridine nitrogen (

    
    ) interacts strongly with acidic silanol groups (
    
    
    
    ) on standard silica gel, causing severe peak tailing (streaking) and poor resolution.
  • The Lipophilic Tail: The 10-carbon alkyl chain renders the molecule significantly non-polar, meaning it elutes rapidly in standard polar solvents (like MeOH/DCM), often co-eluting with non-polar impurities.

This guide provides a self-validating workflow to overcome these issues, moving beyond standard protocols to ensure high-purity isolation.

Module 1: Troubleshooting & FAQs

Q1: My compound is "streaking" across the column (tailing). How do I fix this?

Diagnosis: This is the hallmark of Silanol Effect . The acidic protons on the silica surface hydrogen-bond with the basic nitrogen of your pyridine. The Fix: You must "cap" the active sites on the silica.

  • Method A (Standard): Add 1% Triethylamine (TEA) to your mobile phase. The TEA is more basic than your pyridine and will preferentially bind to the silanol sites, creating a neutral surface for your compound to glide over.

  • Method B (Alternative): Use Neutral Alumina instead of silica. Alumina is less acidic and often resolves pyridines without modifiers, though it has lower loading capacity.

Q2: I added TEA, but now my compound elutes immediately (Rf > 0.8). Why?

Diagnosis: You likely used a solvent system based on DCM/Methanol.[1] Because 3-decylpyridine has a long alkyl chain, it is much more soluble in non-polar solvents than simple pyridine. The Fix: Switch to a Hexane/Ethyl Acetate system.

  • The C10 chain requires a non-polar "brake" (Hexane) to retain the compound.

  • Start with 95:5 Hexane:EtOAc (+1% TEA) .

Q3: I can't see my spots clearly on TLC. UV is weak.

Diagnosis: The alkyl chain dilutes the UV chromophore density, and pyridine absorption (254 nm) can be moderate. The Fix: Use a stain that targets the specific functionalities:

  • Iodine (

    
    ) Chamber:  Excellent for the decyl chain. The lipophilic chain absorbs iodine vapor, turning brown.
    
  • Dragendorff’s Reagent: Specific for tertiary amines/nitrogen heterocycles. Stains orange/red on a yellow background.

Q4: How do I get rid of the Triethylamine smell after the column?

The Fix: TEA (b.p. 89°C) is volatile but persistent.

  • Concentrate your fractions.

  • Add Toluene and re-evaporate (azeotropic removal).

  • If the smell persists, dissolve in

    
     and wash quickly with saturated 
    
    
    
    (to keep pyridine free base) and brine, then dry and evaporate.

Module 2: Experimental Protocol

Protocol: TEA-Buffered Silica Chromatography

Standardized for 1.0 g of crude material.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Hexanes (pure).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[2][3][4]

Step-by-Step Workflow:

  • Slurry Preparation (Crucial Step):

    • Do not just add TEA to the running solvent. You must pretreat the silica.[5][6]

    • Prepare a slurry of silica in 90:10 Hexane:EtOAc containing 1% TEA .

    • Pour into the column and flush with 2 column volumes (CV) of this buffer. This ensures the entire length of the column is deactivated before your sample touches it.

  • Sample Loading (Dry Load):

    • 3-Decylpyridine is likely an oil. Dissolving it in DCM and liquid-loading often leads to a broad starting band.

    • Technique: Dissolve crude in minimal DCM. Add Celite (approx 2g per 1g crude). Evaporate to a dry, free-flowing powder. Pour this powder on top of the sand bed.

  • Elution Gradient:

    • Run the column using the gradient table below. Note: Maintain 1% TEA in all solvent reservoirs.

StageSolvent Ratio (Hex:EtOAc)ModifierPurpose
Equilibration 95:51% TEANeutralize Silica
Fraction 1-10 95:51% TEAElute non-polar impurities (decene, alkanes)
Fraction 11-25 90:101% TEATarget Elution Zone (3-Decylpyridine)
Fraction 26+ 80:201% TEAFlush polar byproducts

Module 3: Visualizing the Mechanism

The following diagrams illustrate the chemical interaction causing the problem and the logical workflow for purification.

Diagram 1: The Silanol Blocking Mechanism

G cluster_0 Without Modifier (Tailing) cluster_1 With TEA Modifier (Clean Elution) Silica1 Silica Surface (Si-OH) Pyridine1 3-Decylpyridine (Basic N) Silica1->Pyridine1 H-Bonding (Drag/Tailing) Silica2 Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Preferential Binding Pyridine2 3-Decylpyridine (Free Base) Pyridine2->Silica2 No Interaction (Smooth Flow)

Caption: Triethylamine (TEA) acts as a competitive inhibitor, binding to acidic silanol sites and preventing the pyridine derivative from "sticking" to the stationary phase.

Diagram 2: Purification Workflow Decision Tree

Workflow Start Crude 3-Decylpyridine Check Check TLC in 10% EtOAc/Hexane Start->Check Streak Observation: Streaking/Tailing? Check->Streak YesStreak Add 1% TEA to Mobile Phase Streak->YesStreak Yes NoStreak Proceed with Standard Silica Streak->NoStreak No Load Dry Load on Celite (Prevents band broadening) YesStreak->Load Elute Elute: Gradient 5% -> 20% EtOAc in Hexane Load->Elute Detect Visualization: Iodine Stain (Lipid Chain) UV 254nm (Ring) Elute->Detect Finish Pure 3-Decylpyridine Detect->Finish

Caption: Decision matrix for selecting the correct mobile phase modifier and loading technique based on TLC behavior.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[6] Retrieved from

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-Decylpyridine

Welcome to the technical support resource for researchers working with 3-decylpyridine. This guide is designed to provide in-depth, practical solutions to the significant challenge of its poor aqueous solubility.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-decylpyridine. This guide is designed to provide in-depth, practical solutions to the significant challenge of its poor aqueous solubility. We will move from foundational principles to advanced formulation strategies, equipping you with the knowledge to design and troubleshoot your experiments effectively.

Section 1: Understanding the Challenge: The Physicochemical Profile of 3-Decylpyridine

Question: Why is 3-decylpyridine so difficult to dissolve in aqueous buffers?

Answer: The solubility of 3-decylpyridine is governed by its amphipathic, yet predominantly hydrophobic, molecular structure. It consists of two key moieties:

  • A Hydrophilic Pyridine Headgroup: The nitrogen atom in the pyridine ring is weakly basic and can be protonated, which would impart a positive charge and enhance water solubility.[1]

  • A Hydrophobic Decyl Tail: The ten-carbon alkyl (decyl) chain is highly lipophilic ("oil-loving") and water-insoluble. This long hydrocarbon tail is the primary reason for the compound's poor aqueous solubility.

The decyl chain's contribution to hydrophobicity far outweighs the hydrophilic nature of the pyridine ring, making the overall molecule practically insoluble in water. To effectively solubilize it, we must employ strategies that overcome the energetic penalty of introducing this large hydrophobic tail into the structured hydrogen-bonding network of water.

Table 1: Estimated Physicochemical Properties of 3-Decylpyridine

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight 219.37 g/mol Standard for a molecule of this size.
Predicted logP (XLogP3) ~5.5 - 6.0Indicates extreme hydrophobicity and very low water solubility.[2]
Predicted pKa ~5.5 - 6.0As a weak base, solubility will be pH-dependent, increasing at pH < pKa.[4]
Aqueous Solubility Extremely Low (<1 mg/L)Direct dissolution in aqueous buffers is not feasible for most applications.
Appearance Colorless to yellow liquidThe compound is a liquid at room temperature.

Section 2: Foundational Strategy: pH Adjustment

Question: Can I simply adjust the pH to dissolve 3-decylpyridine?

Answer: Yes, to a limited extent. As 3-decylpyridine is a weak base, its solubility is pH-dependent.[5] By lowering the pH of the aqueous medium to at least 1-2 units below its pKa (~5.5-6.0), you can protonate the pyridine nitrogen. This creates the 3-decylpyridinium cation, which is a salt and thus more water-soluble.[6]

Causality: The protonation introduces a positive charge, allowing for favorable ion-dipole interactions with water molecules, which can overcome some of the hydrophobicity of the decyl chain.

When to Use This Method:

  • For preparing low-concentration stock solutions.

  • When the final experimental pH can be maintained in the acidic range (pH < 4.5).

  • As a first step before exploring more complex methods.

Limitations:

  • Precipitation upon Neutralization: The compound will likely precipitate out of solution if the pH is raised back towards neutral (pH 7.0-7.4) for biological assays.[7]

  • Limited Concentration: Even in acidic conditions, the solubilizing effect may not be sufficient to achieve high concentrations due to the long decyl tail.

Protocol 2.1: Solubilization of 3-Decylpyridine via pH Adjustment
  • Preparation: Weigh the desired amount of 3-decylpyridine in a suitable glass vial.

  • Acidification: Add a small volume of dilute acid (e.g., 0.1 M HCl) to the vial. Start with a volume that would result in a concentration 10-20x higher than your final desired concentration.

  • Dissolution: Vortex or sonicate the mixture until the 3-decylpyridine is fully dissolved. The solution should be clear.

  • Dilution: Dilute the acidic stock solution into your final aqueous buffer. Crucially, ensure the final buffer has a pH that is sufficiently low (e.g., pH 4.0) to maintain solubility.

  • Verification: Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the concentration is too high for the given pH.

Section 3: Advanced Solubilization Strategies

If pH adjustment is insufficient or incompatible with your experimental conditions, more advanced formulation techniques are required.

Co-solvents

Question: How do co-solvents work and which ones should I use?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic molecules like 3-decylpyridine.

Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing the "squeezing out" effect (hydrophobic effect) that pushes non-polar molecules out of the solution.[10] They essentially create a solvent mixture with properties intermediate between water and the pure organic co-solvent.[11]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes & Considerations
Ethanol (EtOH) 10-30% (v/v)Biocompatible at low concentrations, but can be toxic to cells at higher levels. Volatile.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Excellent solubilizing power. Prepare a high-concentration stock in 100% DMSO and dilute. Final concentration should typically be <0.5% for cell-based assays.
Propylene Glycol (PG) 10-40% (v/v)Less toxic than ethanol. Commonly used in pharmaceutical formulations.[12]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Low toxicity, viscous. Can enhance solubility significantly.[7]

Limitations:

  • Toxicity: Many co-solvents can be toxic or induce unintended biological effects in cell culture or in vivo models.

  • Precipitation on Dilution: A drug dissolved in a high concentration of co-solvent may precipitate when diluted into a predominantly aqueous environment (e.g., culture media, bloodstream).[10]

Surfactants (Micellar Solubilization)

Question: What is micellar solubilization and how do I choose a surfactant?

Answer: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic decyl tail of 3-decylpyridine can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle dissolved in water.[14]

Causality: This mechanism effectively "hides" the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[13]

Caption: Micellar solubilization of 3-decylpyridine.

Common Surfactants:

  • Polysorbate 80 (Tween® 80): Non-ionic, low toxicity, widely used in pharmaceutical formulations.

  • Cremophor® EL: Non-ionic, excellent solubilizer, but associated with some toxicities.

  • Sodium Dodecyl Sulfate (SDS): Anionic, a very strong solubilizer but denaturing and generally not suitable for biological experiments.[13]

Key Consideration: Always use surfactants at a concentration well above their CMC to ensure micelle formation.

Cyclodextrins (Inclusion Complexation)

Question: How do cyclodextrins improve solubility?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[15][16] The hydrophobic decyl tail of 3-decylpyridine can fit inside the cavity, forming a "host-guest" inclusion complex.[17]

Causality: The exterior of the cyclodextrin-drug complex is hydrophilic, allowing it to dissolve readily in water, effectively masking the drug's hydrophobicity.[18]

Caption: Formation of a 3-decylpyridine-cyclodextrin complex.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a very common choice for pharmaceutical and research applications.[15][19]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high solubility and a good safety profile, often used in injectable formulations.[18]

Lipid-Based Formulations

Question: My application is for oral delivery. What are lipid-based formulations?

Answer: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), are isotropic mixtures of oils, surfactants, and sometimes co-solvents.[20][21] The highly lipophilic 3-decylpyridine is first dissolved in this lipid mixture.

Causality: Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), these systems spontaneously form fine oil-in-water emulsions (SEDDS) or microemulsions (SMEDDS).[22][23] The drug remains dissolved in the small lipid droplets, which facilitates absorption.[24][25] This approach is a cornerstone for enhancing the bioavailability of poorly water-soluble drugs.[26]

Section 4: Strategy Selection Guide

Question: With so many options, how do I choose the best method for my experiment?

Answer: The optimal strategy depends on your specific application, required concentration, and tolerance for excipients.

Table 2: Comparison of Solubilization Techniques

TechniqueProsConsBest For...
pH Adjustment Simple, inexpensive.Only works at low pH; risk of precipitation at neutral pH.Low concentration acidic solutions, initial screening.
Co-solvents Easy to prepare, effective.Potential for toxicity, precipitation upon dilution.In vitro screening (with careful controls), non-biological applications.
Cyclodextrins Low toxicity, high efficiency, stable complexes.Can be expensive, may alter drug-protein binding.Cell culture assays, in vivo studies (parenteral).
Surfactants High loading capacity.Potential for toxicity, can interfere with assays.Formulations where higher toxicity is acceptable; some oral formulations.
Lipid-Based (SEDDS) Excellent for oral delivery, enhances absorption.Complex formulation development, not for parenteral use.In vivo oral bioavailability studies.
Workflow for Selecting a Solubilization Strategy

solubilization_workflow start Start: Solubilize 3-Decylpyridine ph_check Is final pH required to be neutral (6.5-7.5)? start->ph_check acid_path Try pH Adjustment (Protocol 2.1) ph_check->acid_path No application_check What is the application? ph_check->application_check Yes acid_success Success? acid_path->acid_success acid_success->application_check No end Proceed with Experiment acid_success->end Yes invitro In Vitro / Cell Culture application_check->invitro invivo In Vivo application_check->invivo try_cd Use Cyclodextrins (HP-β-CD) (Protocol 5.1) invitro->try_cd try_cosolvent Use Co-solvent (e.g., DMSO) with strict final concentration limits (<0.5%) invitro->try_cosolvent or route_check Route of Administration? invivo->route_check try_cd->end try_cosolvent->end oral Use Lipid-Based Formulation (SEDDS) (Protocol 5.2) route_check->oral Oral parenteral Use Cyclodextrins (SBE-β-CD) route_check->parenteral Parenteral oral->end parenteral->end

Caption: Decision tree for choosing a solubilization method.

Section 5: Key Experimental Protocols

Protocol 5.1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol aims to create a 10 mM stock solution of 3-decylpyridine.

  • Prepare CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). This equates to 200 mg of HP-β-CD per 1 mL of buffer. Warm the solution slightly (to 37-40°C) to aid dissolution.

  • Weigh Compound: Accurately weigh 2.19 mg of 3-decylpyridine (MW: 219.37 g/mol ) into a sterile microcentrifuge tube. This is the amount needed for 100 µL of a 10 mM stock.

  • Add CD Solution: Add 100 µL of the pre-warmed 20% HP-β-CD solution to the tube containing the 3-decylpyridine.

  • Complexation: Vortex the tube vigorously for 5-10 minutes. Follow this with incubation in a shaker or rotator at room temperature for at least 1-2 hours (overnight is often optimal) to ensure maximum complexation.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any un-dissolved compound.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new sterile tube. This is your ~10 mM stock solution. The actual concentration should be confirmed analytically (e.g., via HPLC) if precise quantification is required.

  • Sterilization & Storage: Sterile filter the final stock solution through a 0.22 µm syringe filter (choose a filter material with low protein binding, like PVDF). Store at 4°C or -20°C.

Protocol 5.2: Preparation of a Simple Self-Emulsifying Drug Delivery System (SEDDS)

This is a starting point formulation for in vivo oral studies.

  • Component Selection:

    • Oil Phase: Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides)

    • Surfactant: Kolliphor® EL (PEG-35 Castor Oil)

    • Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)

  • Formulation Preparation: In a glass vial, combine the components in the following ratio (w/w): 40% Labrafil, 40% Kolliphor EL, 20% Transcutol. Mix thoroughly with a magnetic stirrer until a clear, homogenous mixture is formed.

  • Drug Loading: Add 3-decylpyridine to the SEDDS pre-concentrate at the desired concentration (e.g., 50 mg/g). Stir until the drug is completely dissolved. Gentle warming (~40°C) may be required.

  • Emulsification Test (QC):

    • Add 1 mL of the drug-loaded SEDDS formulation dropwise to 100 mL of deionized water in a beaker with gentle stirring.

    • Observe the formation of the emulsion. The resulting liquid should appear milky-white and uniform (for a SEDDS) or bluish-translucent (for a SMEDDS).

    • There should be no visible drug precipitation or large oil droplets.

  • Characterization (Optional but Recommended): Characterize the droplet size of the resulting emulsion using dynamic light scattering (DLS) to ensure it is within the desired range (typically < 200 nm for SMEDDS).

Section 6: Frequently Asked Questions (FAQs)

Q1: My 3-decylpyridine precipitated when I added my DMSO stock to my cell culture media. What happened? This is a classic problem of dilution-induced precipitation. Your compound was soluble in 100% DMSO, but when you diluted it into the aqueous media, the percentage of the organic co-solvent dropped dramatically, and the media could no longer keep the drug in solution. Solution: Lower the concentration of your stock solution or use a more robust method like cyclodextrin complexation (Protocol 5.1), which is much more stable upon dilution.

Q2: Can the excipients (solubilizing agents) affect my experimental results? Absolutely. Always run parallel controls containing the formulation vehicle without the drug. For example, if you treat cells with 10 µM 3-decylpyridine from a cyclodextrin formulation, you must also have a control group treated with the exact same concentration of cyclodextrin in media. This is critical to ensure that the observed effects are from your compound and not the excipient.

Q3: I need to make an injectable formulation for an animal study. What is the best approach? For intravenous (IV) administration, safety and stability are paramount. A co-solvent system is generally too risky due to potential precipitation in the bloodstream and toxicity. The recommended approach is to use a cyclodextrin with a strong safety record for parenteral use, such as SBE-β-CD or HP-β-CD.[18]

Q4: How do I confirm the concentration of my final formulated solution? Visual clarity is a good first indicator, but it is not quantitative. The most reliable method is to use a validated analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to accurately measure the concentration of 3-decylpyridine in your final preparation.

References

  • Hauss, D.J. (Ed.). (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. Informa Healthcare. [Link: Not directly available, book reference]
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  • MDPI. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link: https://www.mdpi.com/1999-4923/18/1/1]
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Sources

Troubleshooting

Technical Support Center: Purification of 3-Decylpyridine

Topic: Removal of Unreacted Pyridine from 3-Decylpyridine Mixtures Ticket ID: CHEM-SEP-309 Status: Resolved / Guide Available Executive Summary This guide addresses the purification of 3-decylpyridine (a lipophilic, long...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Pyridine from 3-Decylpyridine Mixtures Ticket ID: CHEM-SEP-309 Status: Resolved / Guide Available

Executive Summary

This guide addresses the purification of 3-decylpyridine (a lipophilic, long-chain alkylpyridine) from reaction mixtures containing excess pyridine (a water-miscible, short-chain base).

The Core Challenge: Both molecules are basic nitrogen heterocycles.[1] Standard acid/base extractions often fail because both protonate simultaneously.[2] However, their physical properties differ drastically:

  • Pyridine: BP 115°C, Water-Miscible, LogP ~0.65.[1][2]

  • 3-Decylpyridine: BP >280°C (est.), Highly Lipophilic, LogP >5.0.[2]

We leverage these differences using Selective Complexation (Method A) and Azeotropic Evaporation (Method B).

Module 1: The Copper(II) Sulfate Complexation Method

Recommended for: Small to medium scale (<10g), avoiding emulsions.

This is the most robust method for this specific mixture. It exploits the high water solubility of the pyridine-copper complex versus the lipophilicity of 3-decylpyridine.

The Science (Why it works)

Copper(II) sulfate (


) acts as a Lewis acid, coordinating with the nitrogen lone pair of pyridine.
  • Pyridine forms a water-soluble complex:

    
    . This complex is Deep Violet/Blue .[3]
    
  • 3-Decylpyridine is too lipophilic to partition effectively into the aqueous phase, even if it coordinates transiently.[2] It remains in the organic solvent.

Protocol
  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred. Avoid ethers if possible (peroxide risks/solubility issues).[2]

  • Preparation: Prepare a saturated aqueous solution of CuSO₄ (approx. 10% w/v).

  • The Wash:

    • Add the CuSO₄ solution to your organic phase in a separatory funnel.

    • Shake vigorously.[2][4]

    • Observation: The aqueous layer will turn from pale blue to deep royal blue/violet . This indicates pyridine is being pulled into the water.

  • Repetition: Drain the aqueous layer.[2] Repeat the wash with fresh CuSO₄ until the aqueous layer stops changing color (remains pale blue).

  • Final Rinse: Wash the organic layer once with brine (saturated NaCl) to remove residual copper salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Visual Workflow (DOT Diagram)

ExtractionWorkflow Start Crude Mixture (Pyridine + 3-Decylpyridine) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash1 Add Sat. Aq. CuSO4 (Pale Blue) Solvent->Wash1 SepFunnel Phase Separation Wash1->SepFunnel AqLayer Aqueous Layer (Contains Pyridine-Cu Complex) SepFunnel->AqLayer Bottom (DCM) or Top (EtOAc) OrgLayer Organic Layer (Contains 3-Decylpyridine) SepFunnel->OrgLayer Check Check Aq Color AqLayer->Check Final Dry & Concentrate OrgLayer->Final DeepBlue Deep Violet/Blue? (Pyridine Present) Check->DeepBlue PaleBlue Pale Blue? (Pyridine Gone) Check->PaleBlue Waste Discard Aqueous Waste DeepBlue->Waste PaleBlue->Waste Waste->Wash1 Repeat Wash

Caption: Logic flow for Copper(II) Sulfate extraction. The color change serves as a self-validating indicator of purification progress.

Module 2: Azeotropic Removal (Thermal Separation)

Recommended for: Large scale (>10g) or as a pre-step to extraction.

If your crude mixture contains a large volume of pyridine (e.g., used as solvent), washing is inefficient.[2] You must remove the bulk via evaporation first.

The Science

Pyridine forms azeotropes (constant boiling mixtures) with specific solvents, allowing it to be "carried" over into the distillate at temperatures lower than its normal boiling point (115°C).[5]

Data: Pyridine Azeotropes
SolventAzeotrope BP (°C)% Pyridine (by wt)Application Note
Water 92.6°C~57%Good, but requires water removal later.[2]
Toluene 110°C~20%Excellent. Toluene is easy to remove later.
Heptane 95°C~10%Good for final trace removal.[2]
Protocol
  • Concentrate: Rotovap the reaction mixture to minimum volume.

  • Add Co-Solvent: Add Toluene (approx.[2] 2x the volume of estimated residual pyridine).

  • Evaporate: Rotovap again at 50-60°C (bath temp) under reduced pressure.

  • Repeat: Repeat the toluene addition/evaporation cycle 2-3 times.

  • Validation: Check the "fishy" odor. If it persists significantly, proceed to Method A (CuSO4 wash).[2]

Module 3: Troubleshooting & FAQs

Q1: I tried an HCl wash, and now I have a thick, inseparable emulsion. Why?

A: You created a surfactant.

  • Mechanism: 3-Decylpyridine has a long hydrophobic tail (decyl) and a polar head (pyridine). When you protonated it with HCl, you created 3-decylpyridinium chloride , which is a cationic surfactant (essentially a soap).[2]

  • Fix: Do not shake vigorously. Add solid NaCl to saturate the aqueous layer ("salting out"). If that fails, filter the emulsion through a pad of Celite.[2] In the future, use the CuSO4 method to avoid protonating the decylpyridine.

Q2: Can I use Vacuum Distillation?

A: Yes, and it is highly effective due to the boiling point differential.

  • Pyridine BP: 115°C (760 mmHg) / ~40°C (20 mmHg).

  • 3-Decylpyridine BP: >280°C (760 mmHg) / ~150°C (0.5 mmHg).[2]

  • Setup: Use a Kugelrohr or Short Path distillation setup. Distill off the pyridine (low temp), then switch receiving flasks and increase heat/vacuum to collect the 3-decylpyridine.

Q3: My product still smells like pyridine after the CuSO4 wash.

A: The human nose detects pyridine at 0.2 ppm. A faint smell does not always indicate chemical impurity.[2]

  • Verification: Run a ¹H NMR.

    • Pyridine peaks:

      
       8.6 (d), 7.6 (t), 7.2 (t).[2]
      
    • 3-Decylpyridine peaks: Look for the specific substitution pattern (singlet/doublet around 8.4-8.5, but distinct from unsubstituted pyridine).

  • Final Polish: If NMR shows <2% pyridine, dry the oil under high vacuum (<1 mbar) at 60°C for 4 hours.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Copper Sulfate washes of pyridine).

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Pyridine. (Confirmed physical properties and hazards).

  • PubChem. (2025).[2][6] Compound Summary: 3-Decylpyridine.[2] (Structural and lipophilicity data).

  • ResearchGate. (2015).[2] Discussion: How can I remove the pyridine from the sugar compound? (Field validation of CuSO4 method by practicing chemists).

  • Lide, D. R. (Ed.).[2] (2005).[2][7] CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[2] (Source for Azeotropic data).[8]

Sources

Optimization

troubleshooting regio-selectivity in 3-substituted pyridine synthesis

Technical Support Center: 3-Substituted Pyridine Synthesis Ticket ID: PYR-C3-REGIO-001 Subject: Troubleshooting Regio-Selectivity & Yield Failures in C3-Functionalization Status: Open Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Substituted Pyridine Synthesis Ticket ID: PYR-C3-REGIO-001 Subject: Troubleshooting Regio-Selectivity & Yield Failures in C3-Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Paradox"

User, you are likely encountering the "Pyridine Paradox." The pyridine ring is electron-deficient, making it deactivated toward Electrophilic Aromatic Substitution (EAS). While EAS naturally favors the C3 position (meta to nitrogen), the harsh conditions required often lead to decomposition or low yields. Conversely, Nucleophilic Aromatic Substitution (NAS) and radical additions (Minisci) overwhelmingly favor the C2 and C4 positions.

Your Goal: Access the C3 position selectively. Your Obstacles:

  • Regio-scrambling: Lithium-halogen exchange leads to migration (Halogen Dance).

  • Catalyst Poisoning: The nitrogen lone pair binds to transition metals (Pd, Ir), killing catalytic cycles.

  • Protodeboronation: C3-boronates are more stable than C2, but still prone to hydrolysis.

Diagnostic Workflow

Before proceeding, identify your current failure mode using the decision tree below.

MethodSelection start START: What is your primary failure? q1 Are you seeing regio-isomers (e.g., C4 instead of C3)? start->q1 q2 Is the reaction stalling (Low Conversion)? q1->q2 No lithiation Issue: Halogen Dance Go to Module 1 q1->lithiation Yes (Lithiation route) coupling Issue: Catalyst Poisoning Go to Module 2 q2->coupling Using Pd/Ni Catalysis ch_act Issue: Steric/Electronic Mismatch Go to Module 3 q2->ch_act Using Ir/Rh C-H Activation caption Figure 1: Diagnostic decision tree for troubleshooting C3-pyridine synthesis failures.

Module 1: Troubleshooting Lithiation (The Halogen Dance)

The Symptom: You attempted a lithium-halogen exchange on a 3-halopyridine to trap an electrophile at C3, but you isolated the C4-substituted product or a mixture.

The Root Cause: Thermodynamic Equilibration (The Halogen Dance). Upon lithiation at C3, the lithiated species is basic. If the temperature is too high or the reaction time too long, the lithio-species will deprotonate the C4 position (which is more acidic due to inductive effects), causing the halogen to migrate. This is the "Halogen Dance."

Mechanism of Failure
  • Kinetic Product: Lithiation occurs at C3 (exchange with Br/I).

  • Equilibration: The C3-Li species deprotonates C4.

  • Thermodynamic Product: The Li moves to C4 (stabilized by adjacent halogen), and the Halogen moves to C3.

HalogenDance sub1 3-Bromo pyridine inter1 3-Lithio Intermediate (Kinetic) sub1->inter1 Li-Hal Exch (-78°C) inter2 4-Lithio Intermediate (Thermodynamic) inter1->inter2 Warm up / Time > 15min (Isomerization) prod 4-Substituted Product inter2->prod Electrophile Trapping caption Figure 2: The Halogen Dance pathway leading to regio-scrambling.

Correction Protocol: Kinetic Locking

To lock the lithiation at C3, you must operate strictly under kinetic control.

  • Solvent: Anhydrous THF (Ether is too slow; THF promotes exchange).

  • Temperature: -78°C is mandatory. Do not allow it to rise to -40°C until after the electrophile is added.

  • Base Selection:

    • Use n-BuLi for direct exchange if starting with 3-bromopyridine.

    • Use LDA or LiTMP if performing deprotonation (Directed Ortho Metalation).

  • Timing: The exchange is fast (< 5 mins). Cannulate your electrophile immediately.

Validated Protocol (Batch):

  • Cool 3-bromopyridine (1.0 equiv) in THF to -78°C.

  • Add n-BuLi (1.05 equiv) dropwise over 5 mins.

  • Critical Step: Stir for exactly 5–10 minutes. Do not wait longer.

  • Add electrophile (e.g., DMF, I2, B(OiPr)3) rapidly at -78°C.

  • Stir 30 mins at -78°C, then allow to warm to RT.

Module 2: Troubleshooting Cross-Coupling (Catalyst Poisoning)

The Symptom: Suzuki or Buchwald-Hartwig coupling fails. Starting material is recovered, or conversion stops at 20%.

The Root Cause: Nitrogen Coordination. The pyridine nitrogen lone pair is a strong sigma-donor. It displaces phosphine ligands from Palladium (Pd), forming stable, inactive Pd(Pyridine)_n complexes.

Correction Strategy: Ligand & Pre-catalyst Engineering

You must use ligands that are bulky enough to prevent the pyridine nitrogen from binding to the metal center, or use pre-catalysts that activate quickly.

Table 1: Catalyst/Ligand Recommendations for Pyridine Coupling

ScenarioRecommended Catalyst SystemWhy it works
Standard C3-Aryl Coupling Pd(OAc)2 + SPhos or XPhos Buchwald biaryl phosphines are bulky, creating a "protective shell" around Pd that excludes the pyridine nitrogen.
Difficult Substrates Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands bind Pd tightly and are sterically demanding, preventing N-poisoning.
Cost-Effective Pd(PPh3)4 (High Loading: 5-10%)Not recommended unless substrate is simple. Requires high loading to outcompete N-binding.
Instability Issue Use 3-Pyridylboronic acid pinacol ester 3-pyridyl boronates are stable. Avoid 2-pyridyl boronates (they protodeboronate rapidly).

Pro-Tip: If the reaction is still dead, try activating the pyridine as an N-oxide .

  • Oxidize pyridine to Pyridine-N-oxide (mCPBA).

  • Perform coupling (N-oxide is less poisoning to Pd).

  • Reduce back to pyridine (PCl3 or Zn/NH4Cl).

Module 3: Troubleshooting C-H Activation (Steric Control)

The Symptom: Iridium-catalyzed borylation yields a mixture of C3 and C4 isomers, or low reactivity.

The Root Cause: Steric vs. Electronic Mismatch. Ir-catalyzed borylation (using [Ir(COD)(OMe)]2 + dtbpy) is governed by sterics. It activates the C-H bond least hindered by substituents.

  • Electronic factor: The N-atom activates the alpha-positions (C2/C6) toward acidity, but N-coordination inhibits the catalyst.

  • Steric factor: The catalyst prefers "meta" to substituents.

Correction Strategy: Blocking & Directing
  • The "Meta" Rule: If you have a substituent at C2, borylation will likely occur at C4 or C5 (meta to the substituent).

  • Force C3: To force C3 functionalization via C-H activation, you often need to block C4 or use a 2-substituted pyridine where C3 is the only sterically accessible site (rare).

Alternative: The "Oxygen Walk" (Photochemical Rearrangement) If direct functionalization fails, use the Pyridine N-Oxide Photochemical Rearrangement (The "Oxygen Walk").

  • Concept: Irradiate Pyridine N-oxide.[1] It rearranges to a transient oxaziridine, then to a C3-hydroxy pyridine (or can be trapped).

  • Reference: This method allows access to 3-hydroxypyridines which can then be triflated and coupled.[2]

References & Validated Sources

  • Halogen Dance Mechanism & Control:

    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Soc. Rev., 2007.

    • Relevance: Defines the thermodynamic parameters for preventing regio-scrambling.

  • Catalyst Poisoning in Pyridines:

    • Source: Campeau, L. C., & Fagnou, K. "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules." Chem. Sci., 2011.

    • Relevance: Discusses overcoming heteroatom poisoning in cross-coupling.

  • Iridium-Catalyzed Borylation Regioselectivity:

    • Source: Mkhalid, I. A., et al. "C–H Activation for the Construction of C–B Bonds." Chem. Rev., 2010.

    • Relevance: The definitive guide on steric rules for Ir-catalyzed borylation.

  • Pyridine N-Oxide Rearrangement ("Oxygen Walk"):

    • Source: Pitzer, L., et al. "C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization." J. Am. Chem. Soc., 2024.

    • Relevance: A modern, metal-free alternative for C3 functionalization when catalysis fails.

For further assistance, please upload your specific reaction conditions (Solvent, Base, Temp, Time) to the portal for a Level 2 analysis.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Corrosion Inhibition of 3-Decylpyridine vs. 3-Octylpyridine

Executive Summary Verdict: 3-Decylpyridine demonstrates superior corrosion inhibition efficiency compared to 3-Octylpyridine in acidic media (1M HCl), primarily due to enhanced surface coverage and hydrophobicity derived...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 3-Decylpyridine demonstrates superior corrosion inhibition efficiency compared to 3-Octylpyridine in acidic media (1M HCl), primarily due to enhanced surface coverage and hydrophobicity derived from its longer alkyl chain (


 vs. 

).

While both compounds function as mixed-type inhibitors preventing corrosion on mild steel, the additional ethyl units in the decyl chain facilitate a more robust hydrophobic barrier, effectively blocking aggressive ions (


, 

) from the metal surface. However, this performance gain comes with a solubility trade-off; 3-decylpyridine requires precise solvent formulation (often requiring co-solvents like ethanol or acetone) to prevent phase separation in aqueous acid, whereas 3-octylpyridine exhibits slightly better solubility profiles.

Target Audience: Formulation Chemists, Corrosion Engineers, and Materials Scientists.[1]

Chemical Profile & Structural Logic[1][2]

The core difference lies in the alkyl tail length at the 3-position of the pyridine ring. This structural variance dictates the Hydrophile-Lipophile Balance (HLB) , which is the critical determinant of adsorption behavior.

Comparative Properties Table
Feature3-Octylpyridine3-DecylpyridineImpact on Inhibition
Formula


Decyl has higher molecular weight.
Alkyl Chain Octyl (

)
Decyl (

)
Longer tail = Better surface blocking.
LogP (Est.) ~4.6~5.6Higher LogP = Stronger hydrophobic film.[1]
Solubility (Acid) ModerateLowDecyl may require surfactant/co-solvent.[1]
Interaction

-electron donation (Ring)

-electron donation (Ring)
Identical electronic adsorption center.
Structural Visualization

ChemicalStructure cluster_0 3-Octylpyridine (C8) cluster_1 3-Decylpyridine (C10) Octyl Pyridine Ring (Adsorption Anchor) Tail8 C8 Alkyl Tail (Moderate Barrier) Octyl->Tail8 Attached at C3 Comparison Key Difference: C10 tail provides ~25% more steric coverage per molecule. Tail8->Comparison Decyl Pyridine Ring (Adsorption Anchor) Tail10 C10 Alkyl Tail (Superior Barrier) Decyl->Tail10 Attached at C3 Tail10->Comparison

Figure 1: Structural comparison highlighting the alkyl tail elongation responsible for enhanced inhibition.

Mechanistic Performance Analysis

The inhibition mechanism for both compounds follows the Langmuir Adsorption Isotherm .[2][3][4][5] The pyridine nitrogen atom and the aromatic


-system act as the "anchor," chemisorbing onto the positively charged steel surface (often via pre-adsorbed 

ions). The alkyl tail then orients away from the surface, forming a hydrophobic barrier.
The "Chain Length Effect"

Research on homologous alkylpyridines (Source 1.1, 1.4) confirms a direct correlation between chain length and Inhibition Efficiency (


).[1]
  • Surface Coverage (

    
    ):  The longer 
    
    
    
    chain of 3-decylpyridine occupies a larger hydrodynamic volume.[1] When the molecule adsorbs, the tail "sweeps" a larger area, effectively excluding water molecules and corrosive ions.
  • Van der Waals Forces: Longer chains exhibit stronger lateral Van der Waals interactions between adsorbed molecules.[1] This promotes the formation of a tightly packed, self-assembled monolayer (SAM) for 3-decylpyridine, whereas 3-octylpyridine forms a more disordered film.

  • Critical Concentration: 3-Decylpyridine typically reaches maximum efficiency at lower concentrations than 3-octylpyridine due to its lower solubility limit, which drives migration to the interface.[1]

Experimental Data Comparison (1M HCl, 25°C)

Data extrapolated from homologous series trends (C8 vs C12) in acidic media.

Parameter3-Octylpyridine (C8)3-Decylpyridine (C10)
Max Inhibition Efficiency (IE%) ~88 - 92%~93 - 96%
Optimal Concentration

M

M
Adsorption Energy (

)
-32 kJ/mol-36 kJ/mol
Adsorption Type Mixed (Phys/Chem)Mixed (Dominant Chemisorption)
Corrosion Rate (mm/y) 1.2 - 1.50.5 - 0.8

Validated Experimental Protocols

To validate these claims in your lab, follow these self-validating protocols.

A. Gravimetric Analysis (Weight Loss)

This is the "gold standard" for absolute corrosion rate determination.[1]

  • Coupon Prep: Use mild steel coupons (e.g., C1018).[1] Polish with SiC paper (grades 400–1200).[1] Degrease with acetone.[1]

  • Solution Prep: Prepare 1M HCl.

    • Critical Step for Decyl: Dissolve 3-decylpyridine in a minimal amount of ethanol (5% v/v final) before adding to HCl to ensure dispersion.

  • Immersion: Suspend coupons for 24 hours at 25°C.

  • Calculation:

    
    
    Where 
    
    
    
    is the weight loss in grams.[1]
B. Electrochemical Workflow (EIS & Tafel)

Use this workflow to determine kinetic parameters and coating resistance.[1]

ExpWorkflow cluster_metrics Key Metrics Start Start: Electrochemical Setup OCP 1. Open Circuit Potential (OCP) Stabilize for 30 mins Start->OCP EIS 2. EIS Measurement Freq: 100 kHz - 10 mHz Amp: 10 mV OCP->EIS Stable Ecorr Tafel 3. Potentiodynamic Polarization Range: ±250 mV vs OCP Scan Rate: 1 mV/s EIS->Tafel Non-destructive first Analysis 4. Data Fitting Fit Nyquist to R(QR) Circuit Tafel->Analysis Rct Charge Transfer Resistance (Rct) Expect Decyl > Octyl Analysis->Rct Cdl Double Layer Capacitance (Cdl) Expect Decyl < Octyl Analysis->Cdl

Figure 2: Electrochemical measurement workflow. Note that EIS is non-destructive and should be performed before Tafel polarization.

Protocol Validation Checkpoints
  • Solubility Check: If the 3-decylpyridine solution is cloudy, the data will be noisy. Use a surfactant or higher alcohol ratio.[1]

  • OCP Stability: Ensure potential drift is <5 mV/5 min before starting EIS.

  • Reproducibility: Run triplicates. Standard deviation for IE% should be <3%.[1]

Adsorption Mechanism Visualization

The diagram below illustrates why the decyl chain offers superior protection. The "Palisade" effect creates a tighter hydrophobic seal.[1]

AdsorptionMech cluster_metal Mild Steel Surface (Fe) cluster_layer Fe Fe Atoms Pyridine Pyridine Ring (+) Chemisorption Site Fe->Pyridine Donation of N lone pair & π-electrons Tail Alkyl Tail (Hydrophobic) Physisorption/Blocking Pyridine->Tail Covalent Link Water H2O / H+ / Cl- Tail->Water Repulsion (Barrier Effect) Note Decyl (C10) tails interlock better than Octyl (C8), reducing permeability. Tail->Note

Figure 3: Mechanism of inhibition. The pyridine ring anchors to the steel, while the alkyl tails form a hydrophobic palisade layer that repels water and corrosive ions.

References

  • Luo, F., Yao, P., Zhang, J., & Li, E. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Royal Society of Chemistry (RSC) Advances.[1]

    • Key Finding: Confirms inhibition efficiency increases with alkyl chain length (C12 > C8 > C4).
  • Hadi, B. A., & Ibraheem, H. H. (2022).[1][6] Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology.

    • Key Finding: Validates the mixed adsorption mechanism and Langmuir isotherm adherence for pyridine deriv
  • Mourya, P., et al. (2019).[1] 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. NIH / PubMed Central.[1]

    • Key Finding: Provides comparative electrochemical d
  • PubChem. 3-Octylpyridine Compound Summary. National Library of Medicine.[1]

    • Key Finding: Physicochemical properties (LogP, molecular weight) for 3-octylpyridine.

Sources

Comparative

A Comparative Guide to HPLC Methods for Determining the Purity of 3-Decylpyridine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 3-Decylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 3-Decylpyridine, a pyridine derivative with a long alkyl chain, presents unique analytical challenges due to its basic nature and hydrophobicity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for accurately determining the purity of 3-decylpyridine, offering field-proven insights and detailed experimental protocols.

The analytical focus for a molecule like 3-decylpyridine is not merely quantification but a comprehensive assessment of its purity profile. This involves the separation and detection of process-related impurities, which can originate from starting materials, by-products of the synthesis, or degradation products.[1] The International Council for Harmonisation (ICH) guidelines emphasize the importance of identifying and controlling such impurities to ensure the safety and efficacy of the final drug product.[1]

This guide will explore two robust reversed-phase HPLC (RP-HPLC) methods tailored for the analysis of 3-decylpyridine, alongside a comparative overview of Gas Chromatography (GC) as an alternative analytical strategy. The causality behind each experimental choice will be explained to provide a clear, self-validating system for your analytical workflow.

The Analytical Challenge: Chromatographing a Basic and Hydrophobic Molecule

The primary analytical challenge in developing an HPLC method for 3-decylpyridine lies in its chemical properties. As a pyridine derivative, the basic nitrogen atom is prone to strong interactions with the stationary phase, often leading to poor peak shape, specifically peak tailing.[2] This occurs due to the interaction of the basic analyte with residual acidic silanol groups on the surface of silica-based stationary phases.[2] Furthermore, the long decyl chain imparts significant hydrophobicity, requiring a mobile phase with sufficient organic solvent to ensure elution from a reversed-phase column.

A successful HPLC method must therefore address both of these characteristics to achieve a symmetrical peak for the main component and adequate resolution from any potential impurities.

Comparative Overview of Analytical Methods

Here, we present two distinct HPLC methods for the purity determination of 3-decylpyridine, followed by a discussion on the utility of Gas Chromatography as a complementary technique.

ParameterMethod 1: Acidic Mobile Phase with C18 ColumnMethod 2: pH-Tolerant Column with a Mid-Range pH Mobile PhaseAlternative: Gas Chromatography (GC-FID)
Principle Utilizes a low pH mobile phase to suppress the ionization of residual silanols on a standard C18 column, minimizing peak tailing of the basic analyte.Employs a modern, pH-tolerant stationary phase that allows for operation at a pH closer to the pKa of pyridine, offering alternative selectivity.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Stationary Phase End-capped C18, 5 µmpH-tolerant C18 or similar, 3.5 µmDB-5 or equivalent (5% phenyl-methylpolysiloxane)
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in AcetonitrileA: 10 mM Ammonium Acetate in Water, pH 6.8B: AcetonitrileCarrier Gas: Helium or Nitrogen
Elution GradientGradientTemperature Program
Pros - Robust and widely applicable.- Good peak shape for basic compounds.- Utilizes common and cost-effective columns.- Offers alternative selectivity compared to low pH methods.- Can improve resolution of certain impurities.- Suitable for pH-sensitive compounds.- High speed of analysis for volatile compounds.- Excellent resolution.- Can be more cost-effective in terms of solvent usage.[3]
Cons - Low pH can be harsh on some columns over time.- May not be suitable for acid-labile impurities.- Requires specialized pH-tolerant columns.- Buffer preparation requires careful control.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some impurities.
Best For Routine quality control and purity assays where a robust and reliable method is required.Method development and for samples where low pH methods fail to provide adequate separation of critical impurities.Analysis of volatile impurities and as an orthogonal method to confirm purity.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating systems, providing a strong starting point for method development and validation in your laboratory.

Method 1: Reversed-Phase HPLC with an Acidic Mobile Phase

This method is a workhorse for the analysis of basic compounds like 3-decylpyridine. By maintaining a low pH, the residual silanol groups on the silica-based stationary phase are protonated and thus less likely to interact with the protonated basic analyte, resulting in improved peak symmetry.[2]

Experimental Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 3-Decylpyridine Standard and Sample B Dissolve in Diluent (50:50 ACN:Water) A->B C Prepare Mobile Phases A & B (0.1% TFA in Water & ACN) D Degas Mobile Phases C->D E Equilibrate C18 Column with Initial Mobile Phase D->E F Inject Sample E->F G Gradient Elution F->G H UV Detection at 260 nm G->H I Integrate Peaks H->I J Calculate Purity (% Area) I->J cluster_column pH-Tolerant C18 Column stationary_phase Stationary Phase C18 Chains analyte 3-Decylpyridine (Partially Protonated) analyte->stationary_phase:f1 Hydrophobic Interaction impurity_A Impurity A (Neutral) impurity_A->stationary_phase:f1 Stronger Hydrophobic Interaction impurity_B Impurity B (Basic) impurity_B->stationary_phase:f1 Hydrophobic & Ionic Interaction

Sources

Validation

Comparative Cytotoxicity Guide: 3-Decylpyridine vs. Established Alkaloids

Executive Summary This guide provides a technical comparison of 3-decylpyridine (3-DP) —a representative amphiphilic 3-alkylpyridine alkaloid found in marine sponges (Haliclona sp.)—against established clinical and resea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-decylpyridine (3-DP) —a representative amphiphilic 3-alkylpyridine alkaloid found in marine sponges (Haliclona sp.)—against established clinical and research alkaloids.

Unlike complex alkaloids like Camptothecin (Topoisomerase I inhibition) or Vinblastine (microtubule disruption), 3-decylpyridine functions primarily through membrane-mediated cytotoxicity and mitochondrial dysfunction.[1] While its IC50 values (typically 1–10 µM) are generally higher than nanomolar clinical drugs, its structural simplicity and amphiphilic nature make it a critical probe for studying lipophilicity-driven cytotoxicity and the "cutoff effect" in drug design.

Chemical Identity & Structural Context

To understand the cytotoxicity, one must first understand the structure. 3-decylpyridine consists of a polar pyridine head group and a hydrophobic 10-carbon alkyl tail.

  • Compound: 3-Decylpyridine (3-DP)[2]

  • Class: 3-Alkylpyridine Alkaloid (Marine/Synthetic)[1]

  • Key Property: Amphiphilicity. The pyridine ring can be protonated at physiological pH, while the alkyl chain inserts into lipid bilayers.[1]

Structural Activity Relationship (SAR)

The cytotoxicity of 3-alkylpyridines is governed by the alkyl chain length . This is a classic example of the "cutoff effect," where biological activity increases with chain length up to a critical point (usually C10–C12) before dropping due to solubility issues or steric hindrance.[1]

SAR Logic:

  • C1–C6 (Short): Low cytotoxicity; insufficient lipophilicity to penetrate membranes effectively.

  • C10–C12 (Optimal): Peak cytotoxicity; optimal balance of solubility and membrane insertion.

  • >C16 (Long): Reduced activity; "cutoff effect" due to aggregation or inability to cross the cell wall/membrane efficiently.

Comparative Performance Data

The following data consolidates experimental ranges from various cancer cell lines (HeLa, MCF-7, A549). Note that 3-DP is often compared to "Theonelladines" or synthetic analogs in literature.

Table 1: Comparative Cytotoxicity Profile (IC50 Values)
CompoundPrimary MechanismPotency ClassTypical IC50 (MCF-7/HeLa)Specificity
3-Decylpyridine (C10) Membrane disruption / Mito. dysfunctionMicromolar1.5 – 10.0 µM Low (Broad spectrum)
3-Dodecylpyridine (C12) Membrane disruptionMicromolar5.0 – 30.0 µM Low
Camptothecin Topoisomerase I InhibitionNanomolar0.05 – 0.5 µM High (S-phase specific)
Vinblastine Microtubule DestabilizationNanomolar0.001 – 0.01 µM High (M-phase specific)
Berberine Multiple (AMPK, DNA intercalation)Micromolar10.0 – 50.0 µM Moderate

Analyst Note: While Camptothecin is ~10-100x more potent, 3-DP exhibits faster kinetics. 3-DP cell death often triggers within hours due to membrane compromise, whereas Camptothecin requires cell cycling (S-phase) to induce apoptosis.[1]

Mechanism of Action (MOA) Visualization

The distinct pathways of 3-DP compared to nuclear-acting alkaloids are visualized below. 3-DP acts as a "detergent-like" cationic amphiphile, accumulating in mitochondria due to the membrane potential.

MOA_Comparison DP 3-Decylpyridine (Amphiphilic) Membrane Cell Membrane Insertion DP->Membrane Hydrophobic Tail Integration CPT Camptothecin (Planar Polycyclic) Nucleus Nucleus Entry CPT->Nucleus Passive Diffusion Mito Mitochondrial Accumulation Membrane->Mito Driven by Membrane Potential Topo Topoisomerase I Complex Nucleus->Topo Intercalation Depol MMP Loss (Depolarization) Mito->Depol Uncoupling/Pore Formation Break DNA Double Strand Breaks Topo->Break Replication Fork Collision Apoptosis Apoptosis/Necrosis Depol->Apoptosis Caspase Activation Break->Apoptosis S-Phase Arrest

Figure 1: Mechanistic divergence between the membrane-tropic 3-decylpyridine and the nucleotropic Camptothecin.

Experimental Validation Protocols

To validate the comparative cytotoxicity of 3-DP, standard colorimetric assays (MTT/MTS) are recommended.[1] However, due to the amphiphilic nature of 3-DP, specific modifications are required to prevent precipitation or interaction with the tetrazolium dye.[1]

Protocol A: Optimized MTT Assay for Lipophilic Alkaloids

Objective: Determine IC50 while minimizing false positives caused by detergent-like properties.

Materials:

  • Target Cells (e.g., HeLa or MCF-7).[1][2][3]

  • 3-Decylpyridine stock (dissolved in DMSO; Note: Ethanol is a viable alternative if DMSO toxicity is a concern, but DMSO is standard).[1]

  • Positive Control: Doxorubicin or Camptothecin.

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

    • Expert Tip: Do not use the outer wells (edge effect). Fill them with PBS.

  • Treatment Preparation:

    • Prepare serial dilutions of 3-DP (Range: 0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells. 3-DP can aggregate in aqueous media at high concentrations (>50 µM); vortex vigorously before addition.

  • Incubation: Treat cells for 48 hours.

  • Dye Addition: Add MTT. Incubate 3–4 hours.

  • Solubilization:

    • Aspirate media carefully.

    • Add DMSO (100 µL) to dissolve formazan crystals.

    • Correction: Unlike suspension drugs, 3-DP may compromise cell adhesion.[1] If cells detach during aspiration, use an MTS assay (one-step) instead of MTT.[1]

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Flow Cytometry for Mechanism Confirmation

To distinguish between the membrane damage (3-DP) and DNA damage (Camptothecin), use a PI/Annexin V dual stain.[1]

  • 3-DP Signature: High PI uptake (early) if necrosis/pore formation occurs; Annexin V+ if mitochondrial apoptosis dominates.

  • Camptothecin Signature: Annexin V+ (early), PI- (until late stage).[1]

Synthesis & SAR Logic Visualization

Understanding the "Sweet Spot" for alkylpyridines is crucial for drug design.

SAR_Logic C8 C8 Chain (Octylpyridine) Activity Cytotoxic Potency C8->Activity Low Lipophilicity (Poor Entry) C10 C10 Chain (Decylpyridine) C10->Activity Optimal Entry & Membrane Disruption C12 C12 Chain (Dodecylpyridine) C12->Activity High Potency (Strong Binding) C16 C16 Chain (Hexadecylpyridine) C16->Activity Solubility Cutoff (Aggregation)

Figure 2: The "Cutoff Effect" in 3-alkylpyridine cytotoxicity.[1] C10-C12 represents the peak bioactivity window.

Safety & Handling

  • Hazard: 3-Decylpyridine is a skin irritant and potentially neurotoxic (structural similarity to MPTP analogs, though less specific).[1]

  • PPE: Nitrile gloves are required. Double-glove when handling stock solutions >10 mM.

  • Disposal: All biological waste containing 3-DP must be incinerated as hazardous chemical waste, not standard biohazard, due to lipophilic persistence.[1]

References

  • Zhang, H., et al. (2016). "A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity."[3] Natural Product Research.

  • Alves, C., et al. (2014). "Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity."[1] Marine Drugs.

  • Sepúlveda-Crespo, D., et al. (2011). "Poly-APS, a 3-alkylpyridinium polymer from the marine sponge Reniera sarai, is a specific inhibitor of acetylcholinesterase."[1] Journal of Natural Products. (Context on mechanism).

  • Wall, M. E., et al. (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from Camptotheca acuminata." Journal of the American Chemical Society. (Benchmark reference).
  • Gatti, L., et al. (2006). "Camptothecin and its analogs: history and biological activity."[1] Current Medicinal Chemistry.

Sources

Comparative

Introduction: Decoding the Protective Interface with Electrochemical Impedance Spectroscopy

An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of 3-Decylpyridine Films for Corrosion Inhibition Electrochemical Impedance Spectroscopy (EIS) stands as a powerful, non-destructive technique f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of 3-Decylpyridine Films for Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS) stands as a powerful, non-destructive technique for the quantitative evaluation of protective films and coatings at the metal-electrolyte interface.[1][2][3] Unlike direct current (DC) methods, EIS applies a small amplitude alternating current (AC) signal over a wide range of frequencies to probe the system's impedance.[4][5] This approach allows for the detailed characterization of various electrochemical processes, including charge transfer kinetics, film resistance, and dielectric properties, making it exceptionally valuable in the development and screening of corrosion inhibitors.[2]

Among the vast array of corrosion inhibitors, organic molecules, particularly those capable of forming self-assembled monolayers, have garnered significant attention. Pyridine derivatives, for instance, are known to be effective inhibitors for various metals in acidic media.[6][7] This guide provides a comprehensive comparison of 3-decylpyridine films against other relevant alternatives, grounded in the principles and experimental data of EIS. We will delve into the causality behind experimental choices, present detailed protocols for trustworthy and repeatable measurements, and visualize the underlying processes to provide a holistic understanding for researchers, scientists, and professionals in the field.

The Protective Mechanism of 3-Decylpyridine Films

The efficacy of 3-decylpyridine as a corrosion inhibitor stems from its amphiphilic molecular structure, which facilitates strong adsorption onto a metal surface, creating a protective barrier. This process is twofold:

  • Chemisorption via the Pyridine Head: The pyridine ring, with its nitrogen heteroatom and delocalized π-electrons, acts as the anchor. The nitrogen atom can coordinate with vacant d-orbitals of the metal atoms, while the π-electron system can also interact with the metal surface, leading to a stable, chemically adsorbed layer.[8][9][10] This is a form of chemisorption, where a true chemical bond is formed between the molecule and the surface.[11]

  • Hydrophobic Barrier via the Decyl Tail: Extending from the pyridine head is the ten-carbon alkyl chain (decyl group). This long, non-polar tail orients itself away from the metal surface and, through van der Waals interactions with adjacent molecules, forms a dense, tightly packed hydrophobic layer.[6][12] This layer acts as a physical barrier, displacing water and aggressive ions (like Cl⁻ and H⁺) from the surface, thereby stifling the electrochemical corrosion reactions.

The overall adsorption process is often a synergistic combination of chemisorption and physisorption, which can be modeled by adsorption isotherms like the Langmuir model to quantify the surface coverage.[5][12][13]

The Expected EIS Signature

When a metal surface is effectively protected by a 3-decylpyridine film, its EIS spectrum exhibits distinct changes compared to a bare, corroding surface:

  • Nyquist Plot: The plot of imaginary impedance (-Z") versus real impedance (Z') for a bare metal in a corrosive solution typically shows a single, small semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. Upon the formation of a 3-decylpyridine film, the semicircle's diameter increases significantly, indicating a much higher Rct and, consequently, a lower corrosion rate.[4][14][15]

  • Bode Plot: This plot shows the impedance modulus (|Z|) and phase angle versus frequency. For an effective inhibitor film, the |Z| value at low frequencies will be substantially higher than that of the bare metal.[15] The phase angle plot will also show a broader peak or a shift to lower frequencies, indicative of the protective film's capacitive behavior.

  • Double-Layer Capacitance (Cdl): The formation of the inhibitor film displaces water molecules and alters the dielectric properties of the metal-electrolyte interface. This leads to a decrease in the double-layer capacitance (Cdl), a value that can be extracted from the EIS data.[13][14]

Comparative Analysis: 3-Decylpyridine vs. Alternative Inhibitors

To contextualize the performance of 3-decylpyridine, it is essential to compare it with structurally similar molecules. The primary factors influencing inhibitor performance are the nature of the adsorbing head group and the length of the hydrophobic alkyl chain. For this guide, we will compare 3-decylpyridine with two other N-alkyl pyridinium compounds, one with a shorter alkyl chain (C8) and one with a longer chain (C12), to illustrate the critical role of the hydrophobic barrier.

InhibitorStructureKey EIS ParameterValue (Illustrative)Inhibition Efficiency (IE%)
Blank (No Inhibitor) N/ACharge Transfer Resistance (Rct)50 Ω·cm²0%
Double-Layer Capacitance (Cdl)150 µF·cm⁻²
N-(n-octyl)-3-methylpyridinium (C8-Py) [12]Pyridine head, C8 alkyl tailCharge Transfer Resistance (Rct)415 Ω·cm²87.9%
Double-Layer Capacitance (Cdl)45 µF·cm⁻²
3-Decylpyridine (C10-Py) Pyridine head, C10 alkyl tailCharge Transfer Resistance (Rct)750 Ω·cm²93.3%
Double-Layer Capacitance (Cdl)32 µF·cm⁻²
N-(n-dodecyl)-3-methylpyridinium (C12-Py) [6][12]Pyridine head, C12 alkyl tailCharge Transfer Resistance (Rct)980 Ω·cm²94.9%
Double-Layer Capacitance (Cdl)25 µF·cm⁻²

Note: The values in this table are illustrative, based on typical trends reported in the literature, to demonstrate comparative performance. Actual values are highly dependent on specific experimental conditions.

Analysis of Performance Trends:

As demonstrated in the table, the addition of any of the inhibitors leads to a significant increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) compared to the blank solution.[13][16] This confirms the formation of a protective film on the metal surface.

Crucially, a clear trend emerges with increasing alkyl chain length:

  • Rct increases from the C8 to the C12 derivative. This is because a longer alkyl chain allows for stronger van der Waals forces between adjacent molecules, leading to a more densely packed, ordered, and stable hydrophobic film that more effectively blocks the charge transfer process of corrosion.

  • Cdl decreases as the alkyl chain gets longer. A longer chain creates a thicker dielectric layer at the interface, which, according to the Helmholtz model, results in lower capacitance.

Experimental Protocol for EIS Evaluation of Pyridine-Based Inhibitors

This section provides a self-validating, step-by-step protocol for performing EIS measurements to screen and compare corrosion inhibitors.

1. Materials and Electrode Preparation

  • Working Electrode (WE): Mild steel or API 5L X60 carbon steel coupons with a fixed exposed surface area (e.g., 1.0 cm²).[14][16]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE).[1][5][14]

  • Counter Electrode (CE): Platinum wire or graphite rod with a surface area significantly larger than the WE.[1][14]

  • Preparation of WE: Before each experiment, the working electrode must be mechanically polished using a series of silicon carbide (SiC) papers of decreasing grit size (e.g., 600, 800, 1200 grit). This is followed by rinsing with deionized water and degreasing with acetone or ethanol. The electrode should then be dried immediately. This rigorous preparation ensures a reproducible surface state for each measurement.

2. Electrolyte and Inhibitor Solutions

  • Corrosive Medium: Prepare a 1 M HCl solution or a 3.5% NaCl solution using analytical grade reagents and deionized water.[5][13][17]

  • Inhibitor Solutions: Prepare a stock solution of 3-decylpyridine and its analogues. The final test solutions should be made by adding the required volume of the stock solution to the corrosive medium to achieve a specific concentration range (e.g., 50 ppm to 250 ppm).[18]

3. Electrochemical Measurement Setup and Procedure

  • Cell Assembly: Assemble the three electrodes in a standard electrochemical cell (e.g., PARC cell) containing the test solution.[14] Ensure the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.

  • Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (Ecorr) until it reaches a steady state (typically 30-60 minutes).[1][5] This ensures the measurement is performed on a system at equilibrium.

  • EIS Measurement:

    • Perform the EIS measurement at the stabilized Ecorr.

    • Apply a small sinusoidal AC voltage perturbation of 10 mV (peak to peak).[5] This small amplitude ensures a linear system response without significantly disturbing the corrosion process.

    • Scan a frequency range from 100 kHz down to 10 mHz.[1][2][5] The high-frequency data provides information about the solution resistance, while the low-frequency data reveals information about the charge transfer and film formation processes.

4. Data Analysis and Interpretation

  • Equivalent Circuit Modeling: Use appropriate software (e.g., ZView, CorrWare) to fit the experimental EIS data to an Equivalent Electrical Circuit (EEC).[2][19] This allows for the extraction of quantitative parameters like Rs, Rct, and CPE.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency can be calculated from the charge transfer resistance values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 Where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the blank solution.

Visualization of Experimental Workflow and Data Modeling

Diagrams created using Graphviz provide a clear visual representation of the processes involved.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis P1 Polish & Clean Working Electrode P2 Prepare Corrosive Electrolyte P3 Prepare Inhibitor Solutions M1 Assemble 3-Electrode Cell P3->M1 M2 Stabilize at Ecorr (30-60 min) M1->M2 M3 Perform EIS Scan (100kHz to 10mHz) M2->M3 A1 Fit Data to Equivalent Circuit M3->A1 A2 Extract Parameters (Rct, Cdl) A1->A2 A3 Calculate Inhibition Efficiency A2->A3 R Results A3->R Final Performance Comparison

Caption: Experimental workflow for EIS analysis of corrosion inhibitors.

Equivalent Electrical Circuit (EEC) Models

EECs are used to model the electrochemical interface.[19][20] For corrosion systems, a simple Randles circuit is often used for the blank, while a more complex model is needed for the inhibitor-protected surface.

G cluster_0 A) Circuit for Bare Metal (Blank) cluster_1 B) Circuit for Inhibitor Film start1 Rs1 Rs start1->Rs1 end1 p1 Rs1->p1 Rct1 Rct p2 Rct1->p2 CPE1 CPE CPE1->p2 p1->Rct1 p1->CPE1 p2->end1 start2 Rs2 Rs start2->Rs2 end2 p3 Rs2->p3 Rpo Rpo p4 Rpo->p4 CPE_f CPEf CPE_f->p4 Rct2 Rct p5 Rct2->p5 CPE_dl CPEdl CPE_dl->p5 p3->Rpo p3->CPE_f p4->Rct2 p4->CPE_dl p5->end2

Caption: Equivalent circuits for (A) bare metal and (B) inhibitor film.

In these models:

  • Rs: Solution resistance.

  • Rct: Charge transfer resistance.

  • CPE: Constant Phase Element, used instead of a pure capacitor to account for surface inhomogeneities. It represents the double-layer capacitance (CPEdl) or film capacitance (CPEf).

  • Rpo (or Rf): Pore resistance of the inhibitor film.

Conclusion

Electrochemical Impedance Spectroscopy provides an exceptionally detailed and quantitative method for evaluating the performance of corrosion inhibitors like 3-decylpyridine. The experimental data clearly demonstrates that 3-decylpyridine forms a highly effective protective film on metal surfaces, significantly increasing the charge transfer resistance and lowering the double-layer capacitance.

Comparative analysis reveals a critical structure-activity relationship: the length of the hydrophobic alkyl chain is directly correlated with inhibition efficiency. Longer chains, such as in N-(n-dodecyl)-3-methylpyridinium, create a more robust and impermeable barrier, offering superior protection compared to 3-decylpyridine (C10) and its shorter-chain (C8) analogues. This guide provides the foundational understanding and practical protocols for researchers to conduct reliable, comparative studies, accelerating the development of next-generation corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1303–1318.
  • Muth, J., et al. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. MDPI. [Link]

  • Kamarudin, M. H. (2014). EXPERIMENTAL ANALYSIS OF COMPATIBILITY BETWEEN CORROSION INHIBITOR AND BIOCIDE USING ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY. Universiti Teknologi PETRONAS. [Link]

  • Mahmud, S., et al. (2018). Competing adsorption mechanisms of pyridine on Cu, Ag, Au, and Pt(110) surfaces. Physical Review B, 98(23). [Link]

  • Mourya, P., et al. (2014). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. ResearchGate. [Link]

  • Juarez-Hernandez, J., et al. (2010). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science. [Link]

  • López, D. A., et al. (2004). Inhibitors performance in CO2 corrosion EIS studies on the interaction between their molecular structure and steel microstructur. CONICET. [Link]

  • Kumar, S., et al. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. Research Square. [Link]

  • Equivalent circuit model used to fit EIS data. ResearchGate. [Link]

  • Mahmud, S., et al. (2018). Competing adsorption mechanisms of pyridine on Cu, Ag, Au, and Pt(110) surfaces. arXiv. [Link]

  • Luo, F., et al. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Semantic Scholar. [Link]

  • Singh, P., et al. (2021). Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. SciELO. [Link]

  • Luo, F., et al. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances. [Link]

  • Naz, F., et al. (2022). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. ResearchGate. [Link]

  • Mechanism of adsorption of [C12Py]Br molecules on Fe surfaces. ResearchGate. [Link]

  • Steinkühler, J., et al. (2020). On the Integration of Dielectrometry into Electrochemical Impedance Spectroscopy to Obtain Characteristic Properties of a Dielectric Thin Film. arXiv. [Link]

  • Cesiulis, H., et al. (2016). The Study of Thin Films by Electrochemical Impedance Spectroscopy. OUCI. [Link]

  • Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 12(17), 4459-72. [Link]

  • Gu, Z., et al. (2001). Electrochemical Impedance Spectroscopy Study on A3 Steel in Anti-corrosive Pigment Extract Solution. Journal of Electrochemistry, 7(3), 345-350. [Link]

  • Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate. [Link]

  • Liu, H., et al. (2021). First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface. MDPI. [Link]

  • The Use of Electrochemical Impedance Spectroscopy as a Screening Method for Determination of Hydrolytic Stability of Poly(ethyl 2-cyanoacrylate). MDPI. [Link]

  • Liu, J., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. PubMed. [Link]

  • Adsorption of Molecules onto Metallic Surfaces. The University of Vermont. [Link]

  • El-Aziz, K. A. (2006). Electrochemical Impedance Spectroscopy Study of the Corrosion Behavior of Some Niobium Bearing Stainless Steels in 3.5% NaCl. International Journal of Electrochemical Science, 1, 169-179. [Link]

  • Mendes, S. B., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. ResearchGate. [Link]

  • Di Tocco, T., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]

Sources

Validation

Comparative Guide: Distinguishing 3-Decylpyridine from Structural Isomers

Executive Summary 3-Decylpyridine (CAS: 1815-99-2) is increasingly relevant in the synthesis of nicotinic acetylcholine receptor ligands and as a surfactant precursor in enhanced oil recovery. However, its synthesis—ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Decylpyridine (CAS: 1815-99-2) is increasingly relevant in the synthesis of nicotinic acetylcholine receptor ligands and as a surfactant precursor in enhanced oil recovery. However, its synthesis—often involving the condensation of decanal with ammonia or metal-catalyzed cross-coupling—frequently yields positional isomers (2-decylpyridine, 4-decylpyridine) and branched congeners.

Distinguishing 3-decylpyridine from these isomers is non-trivial due to identical molecular weights (219.37 g/mol ) and similar polarity. This guide outlines a definitive, multi-modal analytical workflow to authenticate 3-decylpyridine, prioritizing Mass Spectrometry (MS) for rapid screening and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Part 1: The Isomeric Landscape

Before initiating analysis, it is critical to understand the contenders. The structural differences dictate the spectroscopic behavior.

CompoundStructureKey FeatureChallenge
3-Decylpyridine Pyridine ring substituted at C3Asymmetric; Nitrogen lone pair is exposed but C3 is sterically crowded.Target molecule.[1][2][3][4][5]
2-Decylpyridine Pyridine ring substituted at C2Steric hindrance near Nitrogen; distinct "McLafferty" active site.Common byproduct in radical alkylations.
4-Decylpyridine Pyridine ring substituted at C4Symmetric axis through N and C4.Hardest to separate chromatographically from C3 isomer.

Part 2: Mass Spectrometry (The Screening Tool)

While all isomers share the molecular ion (


) at m/z 219, their fragmentation pathways differ radically due to the position of the alkyl chain relative to the nitrogen atom. This allows for rapid differentiation without purification.[6]
The Mechanism: McLafferty Rearrangement vs. -Cleavage[1]
  • 2-Decylpyridine: The alkyl chain at the 2-position allows a

    
    -hydrogen to transfer to the nitrogen atom, facilitating a McLafferty rearrangement . This ejects a neutral alkene (
    
    
    
    ) and leaves a characteristic fragment at m/z 93 (the 2-picoline radical cation).
  • 3-Decylpyridine: The 3-position geometry prevents the

    
    -hydrogen from easily reaching the nitrogen. Consequently, the dominant pathway is 
    
    
    
    -cleavage
    of the alkyl chain, typically resulting in a base peak at m/z 106 (ethylpyridine cation/azatropylium ion).
MS Decision Logic

MS_Logic Input Inject Sample (GC-MS) CheckIon Analyze Fragmentation Pattern Input->CheckIon Decision Dominant Fragment Ion? CheckIon->Decision Res93 Base Peak: m/z 93 Decision->Res93 High Abundance Res106 Base Peak: m/z 106 Decision->Res106 High Abundance Concl2 ID: 2-Decylpyridine (McLafferty Rearrangement) Res93->Concl2 Concl3 ID: 3-Decylpyridine (Beta-Cleavage Dominant) Res106->Concl3

Figure 1: Decision tree for distinguishing pyridine isomers based on Electron Impact (EI) fragmentation.

Part 3: Nuclear Magnetic Resonance (The Confirmation Tool)

NMR is the gold standard for certification. The chemical shift (


) of the ring protons provides a definitive fingerprint.
Comparative H NMR Data (CDCl , 400 MHz)
Proton Position3-Decylpyridine (Target)2-Decylpyridine 4-Decylpyridine
H2 (Ortho to N) ~8.45 ppm (Singlet-like) N/A (Substituted)~8.50 ppm (Doublet)
H6 (Ortho to N) ~8.40 ppm (Doublet) ~8.50 ppm (Doublet)~8.50 ppm (Doublet)
H4 (Para to N) ~7.50 ppm (Multiplet)~7.60 ppm (Triplet)N/A (Substituted)
H5 (Meta to N) ~7.20 ppm (Multiplet)~7.10 ppm (Multiplet)~7.10 ppm (Doublet)
Symmetry AsymmetricAsymmetricSymmetric (AA'BB')

Key Diagnostic Signal: Look for the H2 proton in 3-decylpyridine. It appears as a broad singlet (or finely split doublet) at ~8.45 ppm.

  • If this singlet is absent , and you see a doublet at ~8.5 ppm integrating to 2 protons, it is likely 4-decylpyridine .

  • If you see only one proton downfield at ~8.5 ppm (H6), it is likely 2-decylpyridine .

NMR Identification Workflow

NMR_Workflow Start Acquire 1H NMR in CDCl3 AromaticRegion Examine 7.0 - 9.0 ppm Region Start->AromaticRegion CheckSym Is the pattern symmetric? (AA'BB' system) AromaticRegion->CheckSym CheckH2 Locate Downfield Peaks (>8.3 ppm) CheckSym->CheckH2 No Result4 4-Decylpyridine CheckSym->Result4 Yes Desc3 Two peaks >8.3 ppm: 1 Singlet (H2) + 1 Doublet (H6) CheckH2->Desc3 2 Protons Desc2 One peak >8.3 ppm: Doublet (H6 only) CheckH2->Desc2 1 Proton Result2 2-Decylpyridine Result3 3-Decylpyridine Desc3->Result3 Desc2->Result2

Figure 2: Logic flow for NMR structural assignment of alkylpyridines.

Part 4: Experimental Protocols

Protocol A: GC-MS Screening

Objective: Rapidly assess isomeric purity and identity.

  • Sample Prep: Dilute 10 mg of sample in 10 mL Dichloromethane (DCM).

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm). Note: Non-polar columns separate based on boiling point; polar columns (Wax) separate based on H-bonding availability.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program:

    • Start: 60°C (Hold 1 min)

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min

  • MS Source: Electron Ionization (EI) at 70 eV.[4]

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 93 and m/z 106.

    • Validation: If the peak has a Retention Index (RI) ~1750 (on DB-5) and Base Peak 106, confirm 3-decylpyridine .

Protocol B: Chromatographic Separation (HPLC)

Objective: Isolate 3-decylpyridine from 4-decylpyridine impurities.

  • Stationary Phase: C18 (Octadecyl) column is often insufficient for positional isomers. Use a Pentafluorophenyl (PFP) column for enhanced selectivity based on pi-pi interactions.

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (buffered with 0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Mechanism: The electron-deficient PFP phase interacts differently with the electron density of the pyridine ring depending on the alkyl substitution, often resolving the 3- and 4- isomers where C18 fails.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Decylpyridine vs 2-Decylpyridine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Andersh, B., et al. (2000). "Synthesis of Substituted Pyridines." Journal of Chemical Education. (Provides context on synthetic byproducts).
  • SciFinder/Chemical Abstracts Service.Spectral Analysis of Alkylpyridines. (General reference for chemical shifts).

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling 3-Decylpyridine (CAS 1815-99-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat 3-Decylpyridine simply as "Pyridine." While standard Pyridine (C₅H₅N) is a high-volatility inhalation hazard, 3-Decylpyridine (C₁₅H₂₅N) presents a distinct risk profile due to its 10-carbon alkyl chain. This lipophilic tail drastically reduces volatility but significantly enhances transdermal absorption .

The primary safety objective is preventing skin contact .[1][2] The molecule’s lipophilicity allows it to penetrate the stratum corneum efficiently, carrying the toxic pyridine moiety into the systemic circulation.

Physicochemical Hazard Profile

Understanding the "Why" behind the safety protocols.

FeatureStandard Pyridine3-DecylpyridineSafety Implication
Volatility High (Vapor Pressure: 20 mmHg)Low (High Boiling Point >250°C)Inhalation risk is primarily from aerosols , not vapors.
Lipophilicity Moderate (LogP ~0.65)High (LogP > 5.0 estimated)Critical Skin Hazard. Rapidly crosses cell membranes.
Flammability Highly Flammable (FP: 20°C)Combustible (FP: >100°C est.)Lower fire risk, but difficult to extinguish if ignited (oily).
Physical State Water-miscible liquidOily, water-insoluble liquidWater wash is ineffective. Requires surfactant/acid decon.
Personal Protective Equipment (PPE) Matrix
Hand Protection (Critical Control Point)

Standard thin nitrile gloves are insufficient for prolonged contact. The alkyl chain interacts with nitrile rubber similarly to hydrocarbons, potentially causing degradation, while the pyridine ring permeates.

Exposure TypeRecommended MaterialThicknessBreakthrough Time (Est.)
Splash / Transient High-Grade Nitrile (e.g., Ansell TouchNTuff®)≥ 5 mil (0.12 mm)< 15 mins (Change immediately upon splash)
Immersion / Heavy Laminate Film (Silver Shield / Barrier)Multi-layer> 480 mins
Dexterity Layer Wear 5-mil Nitrile over Laminate gloves to secure fit and improve grip.
Respiratory Protection
  • Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Secondary (Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter recommended if generating mists).

Eye & Body Protection [1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the oily, creeping nature of the liquid.

  • Body: Lab coat (100% cotton or Nomex). For synthesis scale >100mL, use a chemically resistant apron (Tyvek® or similar).

Operational Protocol: Step-by-Step
Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Confirm fume hood operation.

  • Decon Prep: Prepare a "Neutralizing Wash Solution" beforehand.

    • Recipe: 5% Citric Acid (aq) or dilute Acetic Acid mixed with dish soap.

    • Mechanism:[2][5][6] The acid protonates the pyridine nitrogen, converting the lipophilic free base into a water-soluble salt, while soap emulsifies the alkyl chain.

  • Spill Kit: Ensure vermiculite or clay-based absorbents are available. (Paper towels are poor for lipophilic amines).

Phase 2: Active Handling (The "Closed Transfer" Principle)

Minimize open pouring. The oily viscosity leads to drips that creep down bottle necks.

  • Transfer: Use positive-displacement pipettes or glass syringes with Luer-lock needles for volumes < 50 mL.

  • Heating: If heating 3-Decylpyridine, use an oil bath with temperature control. Never use an open flame.

  • Cross-Contamination: Change outer gloves immediately if you suspect a micro-splash. Do not touch door handles or keyboards.

Phase 3: Decontamination & Cleanup
  • Glassware: Rinse with Acetone first (to dissolve the organic phase), then soak in the Neutralizing Wash Solution (Acidic) before final water wash.

  • Surface Decon: Wipe fume hood surfaces with the Acidic/Surfactant mix.

  • PPE Removal:

    • Remove outer gloves (turn inside out).

    • Wash hands with soap and water while wearing inner gloves (if double gloving).

    • Remove inner gloves.

    • Wash hands thoroughly with abrasive soap.

Workflow Visualization

G RiskAssess Risk Assessment (Lipophilicity Check) Prep Preparation (Acidic Decon Soln) RiskAssess->Prep Define Controls PPE PPE Donning (Double Glove/Laminate) Prep->PPE Ready Handling Handling (Closed Transfer) PPE->Handling Protected Handling->PPE Splash Event (Change Outer Glove) Decon Decontamination (Acetone -> Acid Wash) Handling->Decon Post-Process Disposal Disposal (Organic Amine Waste) Decon->Disposal Segregate

Caption: Operational workflow emphasizing the critical feedback loop for glove changes during splash events and the specific decontamination sequence.

Emergency Response
  • Skin Exposure (Primary Risk):

    • Blot excess liquid (do not rub, which drives chemical deeper).

    • Flush with copious water for 15 minutes.

    • Wash with the acidic soap solution if available, or plain soap.

    • Seek Medical Attention: Inform personnel this is a lipophilic pyridine derivative (high absorption potential).

  • Eye Exposure: Flush for 15 minutes. Lifting eyelids is crucial.

  • Spills:

    • Evacuate immediate area (aerosol risk).

    • Absorb with vermiculite/sand.[7]

    • Neutralize residue with dilute acetic acid.

    • Collect as hazardous waste.

Disposal Compliance
  • Waste Stream: Segregate as "Organic Alkaline/Amine Waste."

  • Incompatibility: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container (exothermic reaction risk).

  • Container: High-Density Polyethylene (HDPE) or Glass.[8]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15748, 3-Decylpyridine. PubChem.[9] Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. OSHA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Decylpyridine
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Reactant of Route 2
3-Decylpyridine
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